GPNA hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5.ClH/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEVFSFTVARWQX-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044714 | |
| Record name | N2-(4-Nitrophenyl)-L-glutamine hydrochloride(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67953-08-6 | |
| Record name | L-Glutamine, N-(4-nitrophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67953-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N5-(4-Nitrophenyl)-L-glutamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067953086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamine, N-(4-nitrophenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N2-(4-Nitrophenyl)-L-glutamine hydrochloride(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-nitrophenyl)-L-glutamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N5-(4-NITROPHENYL)-L-GLUTAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FHH4FVM3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Complex Mechanism of Action of GPNA Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-γ-glutamyl-p-nitroanilide (GPNA) hydrochloride is a widely utilized chemical probe in cell biology and pharmacology, primarily recognized for its role as an inhibitor of the amino acid transporter ASCT2 (Alanine, Serine, Cysteine Transporter 2; SLC1A5). However, its mechanism of action is multifaceted and extends beyond this singular target, a critical consideration for the accurate interpretation of experimental data. This technical guide provides a comprehensive overview of the core mechanisms of GPNA hydrochloride, detailing its interaction with multiple amino acid transporters and its enzymatic processing by γ-glutamyltransferase (GGT), which leads to cytotoxic effects independent of transporter inhibition. This document summarizes key quantitative data, outlines detailed experimental protocols for studying its effects, and provides visual diagrams of the associated pathways and workflows to facilitate a deeper understanding for researchers in drug development and cellular biology.
Core Mechanism of Action: A Dual Facet
The biological effects of this compound are not attributable to a single mode of action but rather a combination of two primary processes: competitive inhibition of various amino acid transporters and enzymatic conversion to a cytotoxic metabolite.
Inhibition of Amino Acid Transporters
GPNA is a competitive inhibitor of several families of amino acid transporters, with varying affinities. Its broad specificity is a crucial factor that can confound experimental results if not properly controlled for.
-
ASCT2 (SLC1A5): GPNA is most widely recognized as an inhibitor of ASCT2, a sodium-dependent transporter responsible for the uptake of neutral amino acids, most notably glutamine.[1][2] By blocking glutamine import, GPNA can disrupt cellular processes reliant on this amino acid, such as nucleotide synthesis and redox balance.
-
SNAT Family Transporters: GPNA also demonstrates inhibitory activity against other sodium-dependent neutral amino acid transporters, including SNAT1, SNAT2, SNAT4, and SNAT5.[2]
-
System L Transporters (LAT1/LAT2): In addition to sodium-dependent transporters, GPNA inhibits the sodium-independent System L transporters, LAT1 and LAT2.[2][3] These transporters are crucial for the uptake of large neutral amino acids, including essential amino acids like leucine. Inhibition of LAT1 can lead to downstream effects such as the suppression of mTORC1 signaling.[3][4][5]
The kinetics of inhibition suggest that GPNA acts as a low-affinity competitive inhibitor for these transporters.[3][4][5]
The Confounding Role of γ-Glutamyltransferase (GGT)
A critical and often overlooked aspect of GPNA's mechanism of action is its role as a substrate for the cell-surface enzyme γ-glutamyltransferase (GGT).[1][6][7]
Downstream Cellular Effects
The dual mechanisms of GPNA lead to several observable downstream cellular consequences:
-
Reduced Amino Acid Uptake: Competitive inhibition of ASCT2, SNATs, and LATs leads to a decrease in the intracellular concentration of their respective substrate amino acids, such as glutamine and leucine.[3][4]
-
Cytotoxicity: As detailed above, the GGT-mediated release of PNA is a major contributor to GPNA-induced cell death.[1][6][7] This effect is dose-dependent.[2]
-
Inhibition of mTORC1 Signaling: By blocking the uptake of leucine via System L transporters, GPNA can lead to the inhibition of the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation.[3][4][5]
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the activity of this compound.
| Parameter | Cell Line | Value | Reference(s) |
| IC50 (Cell Viability) | A549 | ~250 µM | [2] |
Note: The observed IC50 for cell viability can be significantly influenced by the GGT activity of the specific cell line used.
Experimental Protocols
To accurately assess the mechanism of action of GPNA, it is essential to employ protocols that can distinguish between the effects of transporter inhibition and PNA-mediated cytotoxicity.
Protocol for Assessing Cell Viability and GGT-Mediated Cytotoxicity
This protocol allows for the differentiation between cell death caused by transporter inhibition versus PNA toxicity.
-
Cell Culture: Plate cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment Groups: Prepare the following treatment groups in fresh culture medium:
-
Vehicle control (e.g., DMSO or saline).
-
This compound at various concentrations (e.g., 10, 50, 100, 250, 500, 1000 µM).
-
This compound at the same concentrations in the presence of a GGT inhibitor (e.g., GGsTop at 20 µM).
-
p-nitroaniline (PNA) at concentrations equimolar to the GPNA treatment groups.
-
-
Incubation: Remove the old medium from the cells and add the treatment media. Incubate for 24-48 hours.
-
Viability Assay (Resazurin Method):
-
Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
-
Data Analysis: Compare the viability of cells treated with GPNA alone to those co-treated with the GGT inhibitor. A rescue of viability in the presence of the GGT inhibitor indicates that the cytotoxicity is at least partially mediated by GGT activity. Compare the toxicity of GPNA to that of equimolar PNA to determine if the observed cell death can be fully attributed to the PNA metabolite.
Protocol for Measuring Amino Acid Uptake (Cis-Inhibition Assay)
This protocol measures the ability of GPNA to inhibit the uptake of a specific amino acid.
-
Cell Culture: Plate cells in a 24-well plate and grow to confluence.
-
Wash and Pre-incubation:
-
Aspirate the culture medium and wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Pre-incubate the cells in HBSS for 10-15 minutes at 37°C to deplete intracellular amino acid pools.
-
-
Inhibition and Uptake:
-
Prepare uptake solutions in HBSS containing a radiolabeled amino acid (e.g., [3H]-L-glutamine or [14C]-L-leucine) at a fixed concentration.
-
To experimental wells, add the uptake solution containing various concentrations of this compound. For control wells, add the uptake solution without the inhibitor.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of transport.
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS to stop the transport process.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the percentage of inhibition of amino acid uptake at each concentration of GPNA and calculate the IC50 value for transport inhibition.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic related to GPNA's mechanism of action.
Caption: Dual mechanism of this compound action.
Caption: Experimental workflow to dissect GPNA's cytotoxic mechanism.
Caption: Logical relationship of GPNA's mechanism of action.
Conclusion and Recommendations for Researchers
This compound is a valuable tool for studying amino acid transport; however, its utility is predicated on a thorough understanding of its complex mechanism of action. The key takeaways for researchers are:
-
Acknowledge Lack of Specificity: GPNA is not a specific inhibitor of ASCT2. When using GPNA, consider its potential effects on other transporters like the SNAT family and System L.
-
Control for GGT Activity: The GGT-mediated conversion of GPNA to cytotoxic PNA is a major confounding variable. It is imperative to assess the GGT activity of the experimental cell system and use GGT inhibitors as a control to distinguish between effects of transport inhibition and PNA toxicity.
-
Use with Caution: Due to these complexities, data obtained using GPNA should be interpreted with caution.[1] For studies where specific inhibition of ASCT2 is required, alternative strategies such as genetic knockdown (siRNA/shRNA) or the use of more specific inhibitors should be prioritized.[1]
By carefully designing experiments that account for the dual nature of GPNA's activity, researchers can continue to leverage this compound to probe the intricate roles of amino acid transport in health and disease.
References
- 1. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. GPNA inhibits the sodium-independent transport system L for neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. air.unipr.it [air.unipr.it]
- 6. researchgate.net [researchgate.net]
- 7. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gtfch.org [gtfch.org]
GPNA Hydrochloride as an ASCT2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-γ-Glutamyl-p-nitroanilide (GPNA) hydrochloride is a widely utilized pharmacological tool in the study of amino acid transport and cancer metabolism. It is recognized primarily as a competitive inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of glutamine and other neutral amino acids. Upregulation of ASCT2 is a characteristic feature of many cancer types, where it plays a crucial role in supplying glutamine to fuel rapid cell growth and proliferation. This technical guide provides an in-depth overview of GPNA hydrochloride's function as an ASCT2 inhibitor, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Core Function and Mechanism of Action
This compound is a substrate of γ-glutamyltransferase (GGT) and functions as a competitive inhibitor of the glutamine transporter ASCT2.[1] Its inhibitory action is not entirely specific, as it has been shown to also inhibit other sodium-dependent amino acid transporters, including members of the SNAT (SLC38) and LAT (SLC7) families.[1][2] The mechanism of ASCT2 inhibition by GPNA is multifaceted; while it competes with glutamine for binding to the transporter, recent studies suggest that GPNA activates the chloride conductance of ASCT2 without undergoing the full transport cycle.[3][4] This unique interaction disrupts the normal transport function of ASCT2, leading to a reduction in intracellular glutamine levels.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified across various cell lines and experimental systems. The following tables summarize the key quantitative data available.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | ~250 µM | A549 (Non-small cell lung cancer) | [1][3] |
| IC50 | 1743 µM | SK-MEL-28 (Melanoma) | [5] |
| Ki | 55 µM | Cell-free assay | [1] |
Table 1: Inhibitory constants of this compound against ASCT2.
| Transporter Family | Effect | Reference |
| SNAT (SNAT1, -2, -4, -5) | Inhibition | [1] |
| LAT (LAT1/2) | Inhibition | [1][2] |
| Excitatory Amino Acid Transporters (EAATs) | Inhibition | [3][4] |
Table 2: Off-target effects of this compound on other amino acid transporters.
Signaling Pathways Affected by ASCT2 Inhibition
Inhibition of ASCT2 by this compound leads to a cascade of downstream effects, primarily through the disruption of glutamine-dependent signaling pathways. The most prominent of these is the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth, proliferation, and survival.
Inhibition of ASCT2 by GPNA also triggers apoptosis through the intrinsic pathway, characterized by the modulation of the Bax/Bcl-2 protein ratio and the activation of caspases.
Experimental Protocols
Radiolabeled Glutamine Uptake Assay
This assay measures the inhibition of ASCT2-mediated glutamine transport by GPNA.
Methodology:
-
Cell Culture: Seed cells (e.g., A549, SK-MEL-28) in 24-well plates and grow to 80-90% confluency.
-
Washing: Gently wash the cells twice with pre-warmed HEPES-buffered saline (HBS).
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in HBS for 10-15 minutes at 37°C.
-
Uptake: Add [3H]-L-glutamine to each well and incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold HBS.
-
Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The results are typically expressed as a percentage of the control (vehicle-treated) uptake.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of GPNA on cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Western Blot Analysis of mTOR Pathway Proteins
This protocol details the detection of key mTOR pathway proteins and their phosphorylation status following GPNA treatment.
Methodology:
-
Cell Lysis: Treat cells with GPNA for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, p70S6K, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound remains a valuable research tool for investigating the role of ASCT2 in cancer biology and other physiological processes. Its ability to inhibit glutamine uptake and modulate key signaling pathways, such as the mTOR pathway, provides a basis for understanding the metabolic vulnerabilities of cancer cells. While its lack of absolute specificity necessitates careful interpretation of results, the data and protocols presented in this guide offer a comprehensive resource for researchers utilizing GPNA to probe the function of ASCT2 and its downstream consequences. Further research into more specific ASCT2 inhibitors will build upon the foundational knowledge gained from studies involving GPNA.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Homology Modeling Informs Ligand Discovery for the Glutamine Transporter ASCT2 - PMC [pmc.ncbi.nlm.nih.gov]
GPNA Hydrochloride: A Technical Guide for Researchers in Cellular Metabolism and Drug Development
Introduction
L-γ-Glutamyl-p-nitroanilide (GPNA) hydrochloride is a chemical compound widely utilized in biomedical research primarily as a tool to investigate cellular dependence on specific amino acids, most notably glutamine. It is recognized as a competitive inhibitor of the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2), a key transporter for glutamine.[1][2] However, the utility of GPNA is nuanced by its broad specificity and its metabolic fate in certain cellular contexts. This guide provides an in-depth overview of GPNA hydrochloride's mechanism of action, its applications in research, detailed experimental protocols, and critical considerations for its use.
Mechanism of Action: A Dual Identity
This compound's effects on cellular physiology are primarily driven by two distinct properties: its role as an amino acid transport inhibitor and as a substrate for the enzyme γ-glutamyltransferase (GGT).
-
Inhibition of Amino Acid Transporters : GPNA is most frequently cited as an inhibitor of ASCT2 (encoded by the SLC1A5 gene), which mediates the sodium-dependent uptake of neutral amino acids, including glutamine. By blocking this transporter, GPNA can effectively starve cells of a crucial nutrient required for energy production, biosynthesis, and redox balance. However, research has demonstrated that GPNA lacks high specificity. It also inhibits other Na+-dependent carriers, such as the SNAT family (SNAT1/2/4/5), and the Na+-independent leucine transporters LAT1 and LAT2 (System L).[1][2][3] This inhibition of multiple transporters can lead to a broader disruption of amino acid homeostasis, including reduced uptake of essential amino acids like leucine, which in turn can suppress the mTORC1 signaling pathway.[3][4]
-
Substrate for γ-Glutamyltransferase (GGT) : GPNA is a well-known substrate for GGT, a cell-surface enzyme often overexpressed in cancer cells.[1][2] GGT catalyzes the hydrolysis of GPNA, releasing the metabolite p-nitroaniline (PNA).[5] PNA itself is cytotoxic, which can confound the interpretation of experimental results.[5] In GGT-expressing cells, the observed decrease in cell viability may result from PNA-induced toxicity rather than solely from the inhibition of glutamine transport.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GPNA inhibits the sodium-independent transport system L for neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unipr.it [air.unipr.it]
- 5. GPNA inhibits the sodium-independent transport system l for neutral amino acids [ouci.dntb.gov.ua]
GPNA Hydrochloride as a Substrate for γ-Glutamyltransferase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-γ-glutamyl-p-nitroanilide (GPNA) hydrochloride as a chromogenic substrate for the enzyme γ-glutamyltransferase (GGT). GGT is a key enzyme in glutathione metabolism and its activity is a significant biomarker for various pathological conditions, particularly liver disease. Understanding the interaction of GGT with substrates like GPNA is crucial for researchers in diagnostics, drug development, and fundamental biological sciences.
Introduction to γ-Glutamyltransferase and GPNA
γ-Glutamyltransferase (GGT; EC 2.3.2.2) is a membrane-bound enzyme that plays a pivotal role in the γ-glutamyl cycle.[1] It catalyzes the transfer of a γ-glutamyl group from a donor molecule, such as glutathione, to an acceptor, which can be an amino acid, a peptide, or water.[1] This enzymatic activity is essential for glutathione homeostasis, the detoxification of xenobiotics, and the cellular transport of amino acids.[1]
L-γ-glutamyl-p-nitroanilide (GPNA) is a synthetic substrate widely used for the determination of GGT activity.[2] The principle of the assay is based on the enzymatic cleavage of the γ-glutamyl bond in GPNA by GGT. This reaction releases p-nitroaniline (pNA), a yellow-colored chromophore that can be quantified spectrophotometrically, typically at a wavelength of 405-418 nm.[2][3] The rate of p-nitroaniline formation is directly proportional to the GGT activity in the sample.[2]
Mechanism of Action
The enzymatic reaction catalyzed by GGT using GPNA as a substrate proceeds via a two-step mechanism involving a γ-glutamyl-enzyme intermediate.
-
Acylation Step: The γ-glutamyl moiety of GPNA is transferred to a specific serine residue in the active site of GGT, forming a covalent γ-glutamyl-enzyme intermediate and releasing p-nitroaniline.
-
Deacylation Step: The γ-glutamyl group is then transferred from the enzyme to an acceptor molecule. In the presence of an acceptor like glycylglycine, a transpeptidation reaction occurs. If water acts as the acceptor, the reaction is a hydrolysis.
The overall reaction can be summarized as follows:
L-γ-glutamyl-p-nitroanilide + Glycylglycine GGT → L-γ-glutamyl-glycylglycine + p-Nitroaniline
The inclusion of glycylglycine as an acceptor in the reaction mixture enhances the rate of the reaction, making the assay more sensitive.
Quantitative Data: Kinetic Parameters
The kinetic parameters of an enzyme-substrate reaction, such as the Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding the enzyme's affinity for the substrate and its catalytic efficiency. The following table summarizes reported kinetic values for GGT with GPNA.
| Enzyme Source | Substrate | Acceptor | Km (mmol/L) | Ki (mmol/L) | Reference |
| Hog Kidney | γ-glutamyl p-nitroaniline (GGPNA) | Not specified | 1.87 | 0.28 (for GGPNA as an inhibitor) | [London et al., 1976, as cited in 4] |
Note: The available literature with specific kinetic constants for GPNA is limited. The provided values are based on the cited source. Researchers are encouraged to determine these parameters for their specific experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the determination of GGT activity in biological samples using GPNA.
Reagent Preparation
-
Assay Buffer: 100 mM TRIS buffer, pH 8.25.
-
Substrate Solution: Prepare a solution of L-γ-glutamyl-p-nitroanilide in the assay buffer. The final concentration in the reaction mixture should be optimized, but a common starting point is in the range of 1-4 mM.
-
Acceptor Solution: Prepare a solution of glycylglycine in the assay buffer. A typical final concentration in the reaction mixture is 100 mM.
-
Working Reagent: Prepare a fresh working reagent by mixing the substrate solution and acceptor solution in the assay buffer.
-
Sample Preparation:
-
Serum/Plasma: Use fresh, unhemolyzed serum or plasma.[2] Samples can be stored at 2-8°C for up to 3 days or at -20°C for longer periods.[4]
-
Tissue Homogenates: Homogenize tissue in a cold buffer (e.g., phosphate-buffered saline) and centrifuge to remove cellular debris. The supernatant is used for the assay.
-
Cell Lysates: Lyse cells using an appropriate lysis buffer and centrifuge to pellet cellular debris. The resulting supernatant is used for the assay.
-
Assay Procedure (96-well plate format)
-
Standard Curve (Optional but recommended for absolute quantification):
-
Prepare a series of dilutions of p-nitroaniline in the assay buffer to create a standard curve (e.g., 0 to 100 µM).
-
Add 100 µL of each standard to separate wells of a 96-well plate.
-
Add 100 µL of assay buffer to each well.
-
Measure the absorbance at 405 nm.
-
-
Sample Measurement:
-
Add 10-20 µL of the sample (serum, tissue homogenate, or cell lysate) to the wells of a 96-well plate.
-
Add 180-190 µL of the pre-warmed (37°C) working reagent to each well to initiate the reaction. The final volume should be 200 µL.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a period of 5-10 minutes.
-
Data Analysis
-
Calculate the rate of change in absorbance per minute (ΔA/min) for each sample from the linear portion of the kinetic curve.
-
The GGT activity is calculated using the Beer-Lambert law:
Activity (U/L) = (ΔA/min * Total Assay Volume (mL) * 1000) / (Molar Extinction Coefficient of pNA * Sample Volume (mL) * Light Path (cm))
-
The molar extinction coefficient of p-nitroaniline at 405 nm is approximately 9,900 M⁻¹cm⁻¹.
-
One unit (U) of GGT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitroaniline per minute under the specified conditions.
-
Visualizations
Signaling Pathway: The Gamma-Glutamyl Cycle
Caption: The role of GGT in the extracellular breakdown of glutathione.
Experimental Workflow: GGT Assay
Caption: A typical workflow for measuring GGT activity using a GPNA-based assay.
Logical Relationship: Enzymatic Reaction
Caption: The enzymatic cleavage of GPNA by GGT in the presence of an acceptor.
Conclusion
GPNA hydrochloride remains a cornerstone substrate for the routine and research-based measurement of γ-glutamyltransferase activity. Its use in a simple and robust colorimetric assay allows for the sensitive detection of GGT in a variety of biological samples. This technical guide provides the fundamental knowledge and practical protocols to effectively utilize GPNA for GGT activity assessment, supporting further research into the physiological and pathological roles of this important enzyme.
References
An In-depth Technical Guide to GPNA Hydrochloride: Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties, chemical structure, and multifaceted mechanism of action of γ-glutamyl-p-nitroanilide (GPNA) hydrochloride. It is designed to serve as a technical resource for professionals in research and drug development, offering detailed information for experimental design and data interpretation.
Core Properties and Structure
GPNA hydrochloride is a synthetic compound widely recognized in cell biology and pharmacology. It is primarily known as a competitive inhibitor of the amino acid transporter ASCT2 (Alanine, Serine, Cysteine-preferring Transporter 2) and as a chromogenic substrate for the enzyme γ-glutamyltransferase (GGT).[1][2][3] Its utility in studying cellular metabolism and amino acid transport has made it a valuable tool in cancer research and beyond.[3][4]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and research articles. These values are essential for accurate preparation of stock solutions and experimental controls.
| Property | Value | Citations |
| Chemical Formula | C₁₁H₁₄ClN₃O₅ | [5] |
| Molecular Weight | 303.70 g/mol | |
| CAS Number | 67953-08-6 | [5][6] |
| Appearance | Off-white to yellow solid powder | |
| Purity | Typically ≥98% (HPLC) | [5] |
| Storage Conditions | Store at 4°C for short-term, and -20°C for long-term sealed from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][7] | [7] |
Solubility Profile
The solubility of this compound can vary based on the solvent, purity, and the presence of moisture. The following table presents a summary of its solubility in common laboratory solvents. It is crucial to use fresh, anhydrous solvents, particularly DMSO, as its hygroscopic nature can significantly reduce the solubility of the compound.[4]
| Solvent | Concentration | Notes | Citations |
| DMSO | 5 mg/mL (16.46 mM) to 125 mg/mL (411.59 mM) | Ultrasonic agitation may be required.[1][4] | [1][4] |
| Water | ~5 mg/mL (clear, yellow solution) | Some sources report lower solubility or insolubility. | |
| PBS | ~1 mg/mL (3.29 mM) | Requires sonication and warming to 60°C for dissolution.[1] | [1] |
Chemical Structure
The chemical identity of this compound is defined by its IUPAC name and structural identifiers.
-
IUPAC Name: 4-(C-hydroxycarbonimidoyl)-2-[(4-nitrophenyl)amino]butanoic acid hydrochloride[6]
-
SMILES: OC(--INVALID-LINK--CCC(NC1=CC=C(--INVALID-LINK--=O)C=C1)=O)=O.[H]Cl[5]
-
InChI Key: WMRCHNNHOJNRSL-UHFFFAOYSA-N[6]
The structure consists of a glutamic acid backbone linked via an amide bond to a p-nitroaniline moiety. The hydrochloride salt improves its stability and handling properties.
Mechanism of Action
The biological effects of this compound are complex, arising from its interaction with multiple cellular targets. While it is most commonly used as an inhibitor of the ASCT2 transporter, its roles as a substrate for GGT and an inhibitor of other transporters are critical considerations for experimental interpretation.[8][9]
Inhibition of Amino Acid Transporters
This compound is a broad-spectrum inhibitor of several amino acid transporters.[10][11] Its primary and most studied target is ASCT2, a key transporter for glutamine in many cancer cells.[12][13] However, its inhibitory activity extends to other transporter families.
-
ASCT2 (SLC1A5): GPNA competitively inhibits the uptake of glutamine, a critical nutrient for cancer cell proliferation and metabolism. The IC₅₀ for ASCT2 inhibition in A549 lung cancer cells is approximately 250 µM.[2][3]
-
SNAT Family: It also demonstrates inhibitory effects on other sodium-dependent neutral amino acid transporters, including SNAT1, SNAT2, SNAT4, and SNAT5.[2][3]
-
LAT Family: GPNA can inhibit the sodium-independent large neutral amino acid transporters LAT1 and LAT2, which are responsible for the uptake of essential amino acids like leucine.[9]
The inhibition of these transporters disrupts cellular amino acid homeostasis, leading to downstream effects on cell growth, proliferation, and survival.
Signaling Consequences of ASCT2 Inhibition
The blockade of glutamine import via ASCT2 triggers a cascade of intracellular signaling events, ultimately culminating in apoptosis in susceptible cancer cells.[12][13] This pathway is of significant interest in the development of cancer therapeutics.
The key steps in this signaling pathway are:
-
Glutamine Deprivation: GPNA binding to ASCT2 blocks the entry of extracellular glutamine.
-
Metabolic Stress: The resulting intracellular glutamine deficiency leads to a reduction in the production of α-ketoglutarate, a key intermediate in the TCA cycle, and a decrease in ATP generation.[13] This also leads to an increase in reactive oxygen species (ROS).[13]
-
mTORC1 Inhibition: Reduced intracellular amino acid levels, particularly glutamine and leucine, lead to the inhibition of the mTORC1 signaling complex, a central regulator of cell growth and proliferation.[9]
-
Induction of Apoptosis: The combination of metabolic stress and mTORC1 inhibition activates the intrinsic (mitochondrial) apoptotic pathway. This is characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the activation of executioner caspases like cleaved caspase-3.[12]
Role as a γ-Glutamyltransferase (GGT) Substrate
A critical and often overlooked aspect of GPNA's mechanism is its function as a substrate for γ-glutamyltransferase (GGT), an enzyme frequently overexpressed on the surface of cancer cells.[8] GGT catalyzes the hydrolysis of the γ-glutamyl bond in GPNA, releasing p-nitroaniline (PNA).[8][10][11]
This enzymatic action has two significant implications:
-
PNA-induced Cytotoxicity: The released p-nitroaniline is itself a cytotoxic compound, and its accumulation can contribute to or even be the primary driver of cell death observed in experiments using GPNA.[8]
-
Confounding Factor: The GGT-mediated degradation of GPNA means that the observed biological effects may not be solely attributable to the inhibition of amino acid transport. The level of GGT expression in the experimental cell model can therefore significantly influence the outcome and interpretation of the results.[8]
Experimental Protocols
The following section provides a generalized protocol for a common application of this compound: assessing its effect on cell viability using an MTT assay. This protocol is a template and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[14][15] The intensity of the purple color is proportional to the number of viable cells.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile PBS
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well flat-bottom sterile plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Include wells for "medium only" (blank) and "cells only" (untreated control).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to attach.
-
-
GPNA Treatment:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 100 mM).
-
Perform serial dilutions of the GPNA stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 100, 250, 500, 1000 µM).[2]
-
Note: Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent-induced toxicity. Include a vehicle control (medium with the same final DMSO concentration as the highest GPNA dose).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective GPNA concentrations or controls.
-
Incubate for the desired treatment period (e.g., 48 hours).[2]
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
-
Plot the % viability against the GPNA concentration to determine the IC₅₀ value.
-
Conclusion
This compound is a valuable but complex pharmacological tool. Its well-documented role as an inhibitor of the ASCT2 glutamine transporter provides a powerful method for investigating the metabolic dependencies of cancer cells. However, researchers must remain cognizant of its broader inhibitory profile and, critically, its role as a substrate for GGT. The potential for GGT-mediated hydrolysis to produce the cytotoxic compound p-nitroaniline necessitates careful experimental design and the use of appropriate controls, such as cell lines with varying GGT expression levels, to accurately interpret results. This guide provides the foundational knowledge required for the effective and responsible use of this compound in a research setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Amino acid transporter 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 67953-08-6 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPNA inhibits the sodium-independent transport system L for neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. L-Glutamic acid gamma-(p-nitroanilide) hydrochloride, gamma-glutamyl transpeptidase substrate - Forlabs Website [forlabs.co.uk]
- 12. Targeting ASCT2-mediated glutamine metabolism inhibits proliferation and promotes apoptosis of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting ASCT2-mediated glutamine metabolism inhibits proliferation and promotes apoptosis of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell viability assays | Abcam [abcam.com]
GPNA Hydrochloride: A Technical Guide to its Role in Glutamine Transport Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of L-γ-Glutamyl-p-nitroanilide hydrochloride (GPNA hydrochloride), a widely used inhibitor in the study of glutamine transport. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and discusses its broader effects on cellular signaling pathways, with a critical evaluation of its specificity and limitations as a research tool.
Core Mechanism of Action
This compound is primarily recognized as an inhibitor of the Alanine, Serine, Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5).[1][2] ASCT2 is a sodium-dependent, electroneutral transporter responsible for the exchange of neutral amino acids, with a crucial role in supplying glutamine to highly proliferative cells, particularly cancer cells.[3][4]
Due to its structural similarity to glutamine, GPNA is thought to act as a competitive inhibitor, binding to the substrate-binding site of ASCT2 and thereby blocking glutamine uptake.[3][5] However, its mechanism is more complex than simple competitive inhibition. Research indicates that while GPNA binds to ASCT2, it does not undergo the full transport cycle but still activates the transporter's associated chloride conductance.[6]
Furthermore, GPNA is not entirely specific to ASCT2. It is known to inhibit other sodium-dependent carriers, including members of the SNAT family (SNAT1/2/4/5), and sodium-independent transporters like the L-type Amino Acid Transporters LAT1 and LAT2.[1][5] This lack of specificity is a critical consideration in experimental design and data interpretation.
An additional layer of complexity arises from GPNA's role as a substrate for the enzyme γ-glutamyltransferase (GGT).[1][7] In GGT-expressing cells, GPNA can be hydrolyzed to produce p-nitroaniline (PNA), a metabolite that can exert cytotoxic effects independent of glutamine transport inhibition.[7]
Quantitative Data Presentation
The efficacy of this compound has been quantified across various experimental systems. The following table summarizes key inhibitory values.
| Parameter | Value | Cell Line / System | Comments | Reference(s) |
| IC₅₀ | ~250 µM | A549 (Non-Small Cell Lung Cancer) | Dose-dependent decrease in cell viability after 48 hours. | [1][2][8] |
| IC₅₀ | 1000 µM (1 mM) | HEK-293 (ASCT2-mediated glutamine uptake) | Compared to a more potent inhibitor, V-9302 (IC₅₀ = 9.6 µM). | [9] |
| Kᵢ | 55 µM | Cell-free assay | Represents the binding affinity of GPNA to ASCT2. | [2] |
| Effective Conc. | 300 µM | A549 | Inhibited glutamine uptake by 33%. | [10] |
| Effective Conc. | 1 mM | Endometrial Cancer Cell Lines | Led to a significant decrease in cell growth. | [2] |
| Effective Conc. | 10 - 1000 µM | A549 | Induced a dose-dependent decrease in cell viability. | [1][8] |
Impact on Cellular Signaling Pathways
Glutamine is a critical substrate for the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. By inhibiting glutamine uptake, GPNA can lead to the inactivation of mTORC1 signaling.[4][5] This attenuation is observed through the decreased phosphorylation of mTORC1's downstream targets, such as p70S6K.[4] The inhibition of mTORC1 activity ultimately results in reduced protein synthesis and can trigger autophagy and apoptosis, contributing to the anti-proliferative effects of GPNA.[5][11]
Experimental Protocols
This protocol is used to directly measure the effect of GPNA on the rate of glutamine transport into cells.
Methodology:
-
Cell Culture: Plate cells (e.g., 3 x 10⁵ cells per well) in a 24-well or 96-well plate and culture in appropriate media (e.g., DMEM:F12) until they reach the desired confluency.[12]
-
Pre-incubation/Inhibitor Treatment: Wash the cells with a transport buffer (e.g., glutamine-free MEM or Krebs-Ringer solution).[4][12] Incubate the cells in the presence of this compound (e.g., 1 mM) or vehicle control for 30 minutes at 37°C.[12]
-
Initiate Uptake: Add [³H]-L-glutamine (e.g., 200-400 nM) to each well to initiate the uptake experiment.[12]
-
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.[12]
-
Terminate Uptake: Quickly aspirate the radioactive medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to stop the transport process.[13]
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).[13]
-
Quantification: Transfer the cell lysate to a scintillation vial. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter. Normalize the counts to the total protein concentration of the lysate, determined by a standard assay like BCA.[12][13]
This protocol assesses the impact of GPNA on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells (e.g., 100-250 cells per well) in a 96-well plate and allow them to adhere overnight.[2]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 100, 250, 500, 1000 µM) or a vehicle control.[8]
-
Incubation: Incubate the cells for a specified duration (e.g., 48 hours). For longer-term assays, the media with fresh GPNA can be replenished every two days.[2][8]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Considerations and Limitations for Drug Development Professionals
While GPNA is a valuable tool for basic research, its utility in drug development is limited by several factors:
-
Poor Specificity: As highlighted, GPNA inhibits multiple amino acid transporters, making it difficult to attribute observed effects solely to ASCT2 inhibition.[1][5] This promiscuity complicates its use as a specific probe for ASCT2 function.
-
Low Potency: GPNA exhibits relatively low potency, with IC₅₀ values in the high micromolar to millimolar range.[2][9] More potent and selective inhibitors, such as V-9302, have since been developed for preclinical studies.[9]
-
Metabolic Instability and Confounding Effects: The conversion of GPNA to the cytotoxic metabolite PNA by GGT can confound experimental results.[7] The observed anti-cancer effects in GGT-positive cells may be partially or wholly due to PNA toxicity rather than glutamine starvation.[7]
-
Complex Mechanism: The finding that GPNA activates ASCT2's chloride channel function while inhibiting transport adds another layer of complexity to its pharmacological profile.[6]
For these reasons, while GPNA remains a useful compound for initial investigations into glutamine dependence, researchers and drug developers should exercise caution. Genetic approaches like siRNA or CRISPR-mediated knockdown of SLC1A5, or the use of newer, more specific inhibitors, are recommended for validating ASCT2 as a therapeutic target.[4][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. GPNA inhibits the sodium-independent transport system L for neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPNA inhibits the sodium-independent transport system l for neutral amino acids [ouci.dntb.gov.ua]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SLC1A5 mediates glutamine transport required for lung cancer cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting SLC1A5-mediated glutamine dependence in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. benchchem.com [benchchem.com]
GPNA Hydrochloride: An In-Depth Technical Guide on Off-Target Effects on SNAT and LAT Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-γ-glutamyl-p-nitroanilide (GPNA) hydrochloride is widely utilized as a competitive inhibitor of the alanine-serine-cysteine transporter 2 (ASCT2; SLC1A5). However, its utility in research and drug development is complicated by a lack of specificity, exhibiting notable off-target effects on other amino acid transporters. This technical guide provides a comprehensive overview of the off-target interactions of GPNA with the Sodium-coupled Neutral Amino Acid Transporter (SNAT; SLC38) and the L-type Amino Acid Transporter (LAT; SLC7 and SLC43) families. This document summarizes available quantitative data, details relevant experimental protocols for characterization, and visualizes the associated signaling pathways to provide a critical resource for researchers employing GPNA.
Introduction
GPNA is a structural analog of glutamine and is primarily recognized for its inhibitory action on ASCT2, a key transporter of neutral amino acids, including glutamine, which is crucial for the metabolism of many cancer cells. While a valuable tool, the interpretation of experimental results using GPNA is often confounded by its interactions with other transporters. Emerging evidence demonstrates that GPNA also inhibits members of the SNAT and LAT families, which play critical roles in cellular nutrient uptake, signaling, and homeostasis.[1][2][3] Understanding these off-target effects is paramount for the accurate design and interpretation of studies in cancer biology, neuroscience, and metabolic research.
Off-Target Profile of GPNA Hydrochloride
GPNA has been shown to inhibit several members of the SNAT and LAT transporter families. The inhibition of these transporters can lead to a variety of cellular effects, including the disruption of amino acid homeostasis and the modulation of key signaling pathways.
Inhibition of SNAT Transporters
GPNA inhibits the sodium-dependent uptake of neutral amino acids mediated by SNAT transporters, including SNAT1 (SLC38A1), SNAT2 (SLC38A2), SNAT4 (SLC38A4), and SNAT5 (SLC38A5).[4] These transporters are responsible for the uptake of a wide range of small neutral amino acids, such as alanine, serine, and glutamine.
Inhibition of LAT Transporters
GPNA acts as a low-affinity, competitive inhibitor of System L amino acid transporters, which includes LAT1 (SLC7A5) and LAT2 (SLC7A8).[1][2][5] These transporters are crucial for the sodium-independent exchange of large neutral amino acids (LNAAs), such as leucine, isoleucine, and valine.
Quantitative Analysis of GPNA Inhibition
Precise inhibitory constants (IC₅₀ or Kᵢ) for GPNA against specific SNAT and LAT isoforms are not extensively reported in the literature, with most studies describing the inhibition as "low affinity." The available quantitative data for GPNA's primary target, ASCT2, and qualitative descriptions of its off-target interactions are summarized below.
| Transporter Family | Transporter Isoform | Cell Line / System | Inhibitory Concentration | Reference |
| Primary Target | ASCT2 (SLC1A5) | A549 cells | IC₅₀: ~250 µM | |
| ASCT2 (SLC1A5) | Cell-free assay | Kᵢ: 55 µM | ||
| Off-Target: SNAT | SNAT1, 2, 4, 5 | Various | "Inhibits" - specific values not reported | [4] |
| Off-Target: LAT | LAT1, LAT2 | Various | "Low affinity, competitive inhibitor" | [1][2][5] |
| System L | Hs683, HeLa, A549, MCF7, Huh7 | 3 mM GPNA inhibits Na⁺-independent leucine influx | [2] |
Table 1: Summary of this compound Inhibition Data
Signaling Pathways Affected by Off-Target Inhibition
The inhibition of SNAT and LAT transporters by GPNA can significantly impact downstream signaling pathways that are sensitive to intracellular amino acid levels.
mTORC1 Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation that is activated by amino acids, particularly leucine. LAT1 is a key transporter of leucine into the cell. By inhibiting LAT1, GPNA can reduce intracellular leucine levels, leading to the inactivation of mTORC1 signaling.[1][2] This is characterized by decreased phosphorylation of mTORC1 substrates such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Inhibition of SNAT2 has also been shown to impair mTORC1 signaling.
Amino Acid Stress Response (GCN2 Pathway)
Depletion of intracellular amino acids due to transporter inhibition can trigger the amino acid stress response, primarily mediated by the kinase General Control Nonderepressible 2 (GCN2). Uncharged tRNAs, which accumulate during amino acid scarcity, activate GCN2. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general inhibition of protein synthesis but preferential translation of certain stress-responsive transcripts, such as Activating Transcription Factor 4 (ATF4).
Experimental Protocols
The following protocols provide a general framework for assessing the inhibitory effects of GPNA on SNAT and LAT transporters.
General Experimental Workflow
Radiolabeled Amino Acid Uptake Inhibition Assay
This protocol is adapted for determining the IC₅₀ of GPNA for LAT1-mediated leucine uptake.
Materials:
-
Cell line expressing the transporter of interest (e.g., HT-29 for LAT1, or engineered cell lines overexpressing specific SNAT or LAT isoforms).
-
Complete culture medium.
-
This compound.
-
[³H]-L-leucine (for LAT) or another appropriate radiolabeled substrate (e.g., [¹⁴C]-Methylaminoisobutyric acid (MeAIB) for SNATs).
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate assay buffer.
-
Scintillation cocktail and vials.
-
Scintillation counter.
-
Multi-well cell culture plates (e.g., 24-well).
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
GPNA Preparation: Prepare a stock solution of GPNA in a suitable solvent (e.g., DMSO or water) and make serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Assay Initiation:
-
Wash the cell monolayer twice with pre-warmed HBSS.
-
Pre-incubate the cells with various concentrations of GPNA or vehicle control in HBSS for a specified time (e.g., 10-30 minutes) at 37°C.
-
-
Substrate Uptake:
-
To each well, add HBSS containing the radiolabeled substrate (e.g., [³H]-L-leucine at a final concentration near its Kₘ) and the corresponding concentration of GPNA.
-
Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
-
Assay Termination:
-
Rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold HBSS to remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of each lysate to normalize the uptake data.
-
Plot the percentage of inhibition of substrate uptake versus the log of the GPNA concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Western Blotting for Signaling Pathway Analysis
This protocol outlines the steps to assess the phosphorylation status of key proteins in the mTORC1 and GCN2 pathways following GPNA treatment.
Materials:
-
Cell line of interest.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-eIF2α, anti-eIF2α, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of GPNA or vehicle control for a specified duration.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
This compound is a valuable tool for studying ASCT2-mediated transport, but its utility is tempered by significant off-target effects on SNAT and LAT transporters. This guide highlights the known off-target interactions, provides a framework for their quantitative assessment, and details the downstream signaling consequences. Researchers using GPNA should exercise caution in interpreting their data and are encouraged to employ orthogonal approaches, such as genetic knockdown or the use of more specific inhibitors, to validate findings attributed solely to the inhibition of ASCT2. A thorough understanding of GPNA's polypharmacology is essential for its appropriate use in research and for the development of more selective therapeutic agents targeting amino acid transport.
References
- 1. GPNA inhibits the sodium-independent transport system L for neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Sodium-Dependent Neutral Amino Acid Transporter 2 Can Serve as a Tertiary Carrier for l-Type Amino Acid Transporter 1-Utilizing Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unipr.it [air.unipr.it]
The Impact of GPNA Hydrochloride on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-γ-glutamyl-p-nitroanilide (GPNA) hydrochloride is a widely utilized chemical probe in the study of cellular metabolism, primarily recognized for its role as an inhibitor of amino acid transport. This technical guide provides an in-depth analysis of GPNA's mechanism of action, its multifaceted impact on cellular metabolic pathways, and detailed protocols for its experimental application. By inhibiting key amino acid transporters, GPNA disrupts cellular nutrient sensing and downstream signaling cascades, most notably the mTORC1 pathway, leading to significant alterations in cell growth, proliferation, and survival. Furthermore, its interaction with the enzyme γ-glutamyltransferase introduces an additional layer of complexity to its cytotoxic effects. This document serves as a comprehensive resource for researchers employing GPNA in their investigations, offering structured data, detailed methodologies, and visual representations of the underlying molecular processes.
Mechanism of Action: Inhibition of Amino Acid Transport
GPNA hydrochloride's primary mechanism of action is the competitive inhibition of several key amino acid transporters. This broad-spectrum inhibition disrupts the cellular uptake of crucial amino acids, thereby impacting a wide range of metabolic processes.
Target Transporters
GPNA has been demonstrated to inhibit the following families of amino acid transporters:
-
Alanine-Serine-Cysteine Transporter 2 (ASCT2; SLC1A5): A sodium-dependent transporter responsible for the uptake of neutral amino acids, most notably glutamine. GPNA is widely used as an inhibitor of ASCT2[1].
-
Sodium-coupled Neutral Amino Acid Transporters (SNATs; SLC38 family): This family includes SNAT1, -2, -4, and -5, which are also sodium-dependent transporters for a variety of neutral amino acids[1].
-
L-type Amino Acid Transporters (LATs; SLC7 family): GPNA inhibits the sodium-independent system L transporters, LAT1 and LAT2, which are crucial for the transport of large neutral amino acids, including essential amino acids like leucine[2][3][4].
Quantitative Inhibition Data
The inhibitory potency of GPNA varies between different transporters and cell lines. The following table summarizes the available quantitative data on GPNA's inhibitory activity.
| Transporter | Cell Line | IC50 | Ki | Inhibition Type | Reference |
| ASCT2 | A549 | ~250 µM | - | - | [1] |
| System L | Hs683 | - | - | Competitive | [2] |
Note: Comprehensive quantitative data for all target transporters across various cell lines remains an area of active investigation.
Impact on Cellular Metabolism and Signaling
The inhibition of amino acid transport by GPNA triggers a cascade of downstream effects, significantly altering cellular metabolism and key signaling pathways.
Inhibition of the mTORC1 Signaling Pathway
A primary consequence of GPNA-mediated inhibition of amino acid uptake, particularly of leucine and glutamine, is the suppression of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway[2][3]. mTORC1 is a central regulator of cell growth, proliferation, and metabolism, and its activity is highly dependent on amino acid availability.
The logical flow of this inhibition can be visualized as follows:
Diagram of GPNA-induced mTORC1 inhibition.
Metabolic Reprogramming
By limiting the intracellular pool of key amino acids like glutamine, GPNA can induce significant metabolic reprogramming. Glutamine is a crucial anaplerotic substrate that replenishes the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. Inhibition of glutamine uptake can therefore lead to:
-
Decreased TCA cycle intermediates.
-
Reduced biosynthesis of non-essential amino acids.
-
Impaired nucleotide and fatty acid synthesis.
-
Alterations in cellular redox balance.
The Role of γ-Glutamyltransferase (GGT)
GPNA is a known substrate for the cell-surface enzyme γ-glutamyltransferase (GGT)[1]. The enzymatic hydrolysis of GPNA by GGT yields L-glutamic acid and the cytotoxic metabolite p-nitroaniline (PNA).
Metabolism of GPNA by GGT.
The expression level of GGT on the cell surface can therefore significantly influence the cytotoxic effects of GPNA, independent of its effects on amino acid transport.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on cellular metabolism.
Radiolabeled Amino Acid Uptake Assay
This assay is used to quantify the inhibition of amino acid transport by GPNA.
Workflow:
Workflow for a radiolabeled amino acid uptake assay.
Methodology:
-
Cell Culture: Plate cells at a desired density in multi-well plates and grow to confluency.
-
Preparation: On the day of the assay, wash cells twice with a pre-warmed physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Pre-incubation: Pre-incubate the cells for 15-30 minutes at 37°C in the assay buffer with or without varying concentrations of this compound.
-
Uptake Initiation: Start the uptake by adding the assay buffer containing a known concentration of the radiolabeled amino acid (e.g., [³H]-leucine or [¹⁴C]-glutamine).
-
Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C to measure initial rates of transport.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the total protein concentration of each sample, determined by a protein assay (e.g., BCA assay).
Western Blot Analysis of mTORC1 Signaling
This protocol is used to assess the phosphorylation status of key downstream targets of mTORC1, such as S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).
Methodology:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 1-3 mM) for a specified duration (e.g., 1-24 hours). A positive control (e.g., rapamycin) and a vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTORC1 targets (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
γ-Glutamyltransferase (GGT) Activity Assay
This colorimetric assay measures the activity of GGT by detecting the production of p-nitroaniline from the hydrolysis of GPNA.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing a glycylglycine acceptor and a solution of GPNA substrate.
-
Sample Preparation: Prepare cell lysates or use serum samples.
-
Assay Procedure:
-
Add the sample to a 96-well plate.
-
Initiate the reaction by adding the GPNA substrate solution.
-
Incubate at 37°C.
-
-
Measurement: Measure the increase in absorbance at 405-418 nm over time, which corresponds to the production of p-nitroaniline[5][6][7][8].
-
Calculation: Calculate the GGT activity based on the rate of change in absorbance and the molar extinction coefficient of p-nitroaniline.
Cytotoxicity Assay (MTT Assay)
This assay assesses the impact of GPNA or its metabolite, p-nitroaniline, on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or p-nitroaniline. Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm[9][10][11].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
This compound serves as a valuable pharmacological tool for dissecting the intricate roles of amino acid transport and metabolism in cellular physiology and disease. Its ability to inhibit a range of amino acid transporters provides a powerful means to probe the consequences of nutrient deprivation on critical signaling pathways such as mTORC1. However, researchers must consider its off-target effects and its metabolism by GGT when interpreting experimental results. The detailed protocols and data presented in this guide are intended to facilitate the rigorous and reproducible use of GPNA in metabolic research and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GPNA inhibits the sodium-independent transport system L for neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Regulation and Function of the Amino Acid Transporters LAT1, ASCT2, xCT in Urological Cancers [mdpi.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biolabo.fr [biolabo.fr]
- 7. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. texaschildrens.org [texaschildrens.org]
Methodological & Application
Application Notes and Protocols for Measuring Glutamine Uptake Using GPNA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine is a crucial nutrient for rapidly proliferating cells, including cancer cells, serving as a key source of carbon and nitrogen for the synthesis of macromolecules and as an anaplerotic substrate for the tricarboxylic acid (TCA) cycle. The transport of glutamine across the cell membrane is a critical step in its utilization and is primarily mediated by the alanine-serine-cysteine transporter 2 (ASCT2), also known as SLC1A5. L-γ-Glutamyl-p-nitroanilide (GPNA) hydrochloride is a widely used inhibitor of ASCT2 and serves as a valuable tool to investigate the role of glutamine uptake in various cellular processes, including cancer cell proliferation, metabolism, and signaling.[1][2] This document provides detailed protocols for measuring glutamine uptake using GPNA hydrochloride, along with data presentation guidelines and visualizations of relevant signaling pathways.
Principle of the Assay
The most common method to measure glutamine uptake involves the use of radiolabeled L-glutamine, typically [3H]-L-glutamine. Cells are incubated with the radiolabeled substrate in the presence or absence of this compound. GPNA competes with glutamine for binding to the ASCT2 transporter, thereby inhibiting its uptake.[3] By measuring the amount of radioactivity incorporated into the cells, the rate of glutamine uptake and the inhibitory effect of GPNA can be quantified. The difference in radioactivity between the untreated (control) and GPNA-treated cells represents the portion of glutamine uptake mediated by GPNA-sensitive transporters like ASCT2.
Materials and Reagents
-
Cell Lines: Cancer cell lines with known or suspected dependence on glutamine (e.g., HeLa, A549, PC-3, etc.).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: L-γ-Glutamyl-p-nitroanilide hydrochloride (Sigma-Aldrich, Cat. No. G6133 or equivalent).
-
Radiolabeled L-Glutamine: [3H]-L-Glutamine (PerkinElmer or equivalent).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Cell Lysis Buffer: e.g., 0.1 M NaOH or a commercial lysis buffer.
-
Scintillation Cocktail: For liquid scintillation counting.
-
Multi-well plates: 24-well or 96-well plates suitable for cell culture.
-
Liquid Scintillation Counter.
Experimental Protocols
Protocol 1: Radiolabeled Glutamine Uptake Assay
This protocol describes the measurement of glutamine uptake in cultured cells using [3H]-L-glutamine and its inhibition by this compound.
1. Cell Seeding:
- Seed cells in a 24-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well.
- Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Pre-incubation with GPNA:
- The next day, aspirate the culture medium from the wells.
- Wash the cells once with warm PBS.
- Add 500 µL of pre-warmed culture medium containing the desired concentration of this compound (e.g., 1 mM) to the treatment wells. For control wells, add medium without GPNA.
- Incubate the plate at 37°C for 30 minutes.
3. Glutamine Uptake:
- Prepare the uptake solution by adding [3H]-L-glutamine to the culture medium to a final concentration of 1-2 µCi/mL.
- After the pre-incubation period, add 500 µL of the uptake solution to each well (containing either GPNA or vehicle).
- Incubate the plate at 37°C for a defined period, typically 15-30 minutes. The optimal incubation time may need to be determined empirically for each cell line.
4. Washing and Cell Lysis:
- To terminate the uptake, rapidly aspirate the uptake solution.
- Wash the cells three times with 1 mL of ice-cold PBS to remove extracellular radiolabeled glutamine.
- After the final wash, add 500 µL of cell lysis buffer (e.g., 0.1 M NaOH) to each well.
- Incubate at room temperature for 30 minutes with gentle shaking to ensure complete lysis.
5. Scintillation Counting:
- Transfer the cell lysate from each well to a scintillation vial.
- Add 4.5 mL of scintillation cocktail to each vial.
- Measure the radioactivity in a liquid scintillation counter.
6. Data Analysis:
- The results are typically expressed as counts per minute (CPM) or disintegrations per minute (DPM) per well or normalized to the protein content of each well.
- Calculate the percentage of glutamine uptake inhibition by GPNA using the following formula: % Inhibition = [1 - (CPM_treated / CPM_control)] * 100
Data Presentation
Quantitative data from glutamine uptake assays should be summarized in clearly structured tables for easy comparison.
| Cell Line | Treatment | Glutamine Uptake (CPM) | % Inhibition |
| A549 | Control | 15,234 ± 850 | - |
| GPNA (1 mM) | 6,543 ± 420 | 57.1% | |
| PC-3 | Control | 18,987 ± 1,100 | - |
| GPNA (1 mM) | 8,165 ± 650 | 57.0% | |
| HEK293 | Control | 12,540 ± 780 | - |
| GPNA (1 mM) | 5,980 ± 390 | 52.3% |
Data are representative and presented as mean ± standard deviation.
| Inhibitor | Cell Line | IC50 |
| GPNA | HEK293 | ~1000 µM[4] |
| V-9302 | HEK293 | 9.6 µM[4] |
IC50 values represent the concentration of the inhibitor required to reduce glutamine uptake by 50%.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Glutamine Transport and Metabolism
Glutamine uptake via the ASCT2 transporter is a critical entry point for its subsequent metabolism, which fuels various anabolic processes and influences key signaling pathways, notably the mTORC1 and c-Myc pathways.[5][6] Inhibition of ASCT2 by GPNA can disrupt these downstream signaling events.
References
- 1. Inhibition of Glutamine Uptake Improves the Efficacy of Cetuximab on Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing Cancer Treatment by Targeting Glutamine Metabolism—A Roadmap - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPNA inhibits the sodium-independent transport system L for neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glutamine uptake regulates mTORC1, glutamine metabolism and cell growth in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYC Rules: Leading Glutamine Metabolism toward a Distinct Cancer Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPNA Hydrochloride-Induced Apoptosis Assays
These application notes provide detailed protocols for utilizing GPNA (L-Glutamyl-p-nitroanilide) hydrochloride to induce and quantify apoptosis in cancer cell lines using Annexin V and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays. These guidelines are intended for researchers, scientists, and professionals in drug development.
Introduction to GPNA Hydrochloride in Apoptosis Research
This compound, a known substrate for the enzyme γ-glutamyltransferase (GGT), is recognized as a specific inhibitor of the glutamine transporter ASCT2.[1][2] It has been demonstrated to reversibly induce apoptosis in various cell lines, such as the human lung carcinoma cell line A549.[1][2] The mechanism of GPNA-induced apoptosis is multifaceted. While it inhibits the transport of glutamine, an essential amino acid for cancer cell proliferation, its cytotoxic effects are also attributed to the GGT-mediated release of the toxic metabolite p-nitroaniline (PNA), which can trigger apoptosis.[3] Therefore, when studying the effects of GPNA, it is crucial to consider the GGT activity of the cell line .
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on cell viability and apoptosis.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability | Reference |
| A549 | 10 - 1000 | 48 | Dose-dependent decrease | [1][2] |
| A549 | 250 | 48 | IC50 of approximately 250 µM | [1][2] |
| A549 | 250 | 48 | Significant increase in apoptosis | [3] |
Table 2: Reagents for this compound Stock Solution
| Solvent | Concentration | Storage | Reference |
| DMSO | 125 mg/mL (411.59 mM) with sonication | -80°C for 6 months, -20°C for 1 month | [1][2] |
| PBS | 1 mg/mL (3.29 mM) with warming to 60°C and sonication | Prepare fresh | [2] |
Experimental Protocols
I. Annexin V Apoptosis Assay
This protocol details the detection of early-stage apoptosis in cells treated with this compound by measuring the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
A. Materials
-
This compound
-
Cell line of interest (e.g., A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
B. Experimental Workflow
References
Application Notes and Protocols for the Enzymatic Assay of Gamma-Glutamyl Transferase (GGT) using GPNA Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-Glutamyl Transferase (GGT) is a membrane-bound enzyme that plays a crucial role in glutathione metabolism and drug detoxification. It catalyzes the transfer of the γ-glutamyl moiety from γ-glutamyl peptides, such as glutathione, to an acceptor, which can be an amino acid, a peptide, or water. Elevated serum GGT levels are a sensitive indicator of hepatobiliary diseases, making the measurement of GGT activity a valuable diagnostic and research tool.[1][2][3][4]
This document provides a detailed protocol for the enzymatic assay of GGT using L-γ-glutamyl-p-nitroanilide (GPNA) as the substrate. In this reaction, GGT cleaves the colorless substrate GPNA, releasing the yellow-colored product p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the GGT activity in the sample and can be monitored spectrophotometrically.[1][2][5]
Principle of the Assay
The enzymatic assay is based on the GGT-catalyzed transfer of the γ-glutamyl group from L-γ-glutamyl-p-nitroanilide (GPNA) to an acceptor molecule, typically glycylglycine. This reaction releases p-nitroaniline (pNA), a chromogenic product that can be quantified by measuring its absorbance at a specific wavelength.[1][2]
Reaction Scheme:
L-γ-Glutamyl-p-nitroanilide + Glycylglycine GGT→ L-γ-Glutamyl-glycylglycine + p-Nitroaniline
The rate of increase in absorbance at 405-418 nm is directly proportional to the GGT activity in the sample.[1][2][3]
Materials and Reagents
| Reagent/Material | Specifications | Storage |
| L-γ-Glutamyl-p-nitroanilide (GPNA) hydrochloride | Substrate | 2-8°C, protected from light |
| Glycylglycine | Acceptor | Room Temperature |
| Tris Buffer | 100 mmol/L, pH 8.25 - 8.6 | 2-8°C |
| p-Nitroaniline (pNA) | Standard | -20°C, protected from light |
| Dimethyl sulfoxide (DMSO) | For dissolving pNA standard | Room Temperature |
| GGT Enzyme | Positive Control | -20°C |
| Saline Solution | 0.9% NaCl | Room Temperature |
| Microplate Reader | Capable of measuring absorbance at 405-418 nm | N/A |
| 96-well microplates | Clear, flat-bottom | N/A |
| Pipettes and tips | Calibrated | N/A |
| Incubation system | 37°C capability | N/A |
Reagent Preparation
4.1. GGT Assay Buffer (100 mmol/L Tris, pH 8.25)
-
Dissolve 12.11 g of Tris base in 800 mL of ultrapure water.
-
Adjust the pH to 8.25 with HCl.
-
Bring the final volume to 1 L with ultrapure water.
-
Store at 2-8°C. Warm to room temperature before use.[4]
4.2. GGT Substrate Solution (Working Reagent)
This solution should be prepared fresh before use and protected from light.
-
Option 1 (From powder): Dissolve GPNA hydrochloride and glycylglycine in GGT Assay Buffer to final concentrations of 3 mmol/L and 100 mmol/L, respectively.[3][6]
-
Option 2 (Using commercial kits): Follow the manufacturer's instructions for reconstituting the substrate and buffer solutions.[1][4][7] Typically, this involves dissolving a substrate tablet or powder in the provided buffer.[4][6]
-
The working reagent is generally stable for a limited time at room temperature or for a few weeks at 2-8°C.[4][6]
4.3. p-Nitroaniline (pNA) Standard Stock Solution (e.g., 2 mM)
-
Prepare a stock solution of pNA in DMSO. For example, to make a 2 mM solution, dissolve the appropriate amount of pNA in DMSO.[7]
-
Warm the vial to 37°C to ensure complete dissolution.[1]
-
Store the stock solution at -20°C in aliquots.[1]
4.4. pNA Standard Curve Working Solutions
-
Prepare a series of dilutions of the pNA stock solution in GGT Assay Buffer to generate a standard curve. For example, for a 96-well plate assay, you can prepare standards ranging from 0 to 40 nmol/well.[7]
Experimental Protocol
5.1. Sample Preparation
-
Serum/Plasma: Use fresh, unhemolyzed serum or heparinized plasma.[2] Avoid using EDTA, citrate, or fluoride as anticoagulants as they can inhibit GGT activity.[3][8] Samples can typically be stored at 2-8°C for up to 7 days or at -20°C for longer periods.[2]
-
Tissue Homogenate:
-
Cell Lysate:
5.2. Assay Procedure (96-well plate format)
-
Prepare the plate:
-
Standard Wells: Add the prepared pNA standard working solutions to separate wells (e.g., 100 µL per well).[7]
-
Sample Wells: Add your sample (e.g., 10 µL of serum or diluted tissue/cell lysate) to the wells.[7][9]
-
Positive Control Well: Add the GGT positive control to a designated well.
-
Blank Well: Use GGT Assay Buffer as a blank.
-
-
Adjust Volume: Add GGT Assay Buffer to all sample and positive control wells to bring the volume to a consistent level (e.g., 10 µL).[7]
-
Initiate the Reaction: Add the GGT Substrate Solution (Working Reagent) to all sample, positive control, and blank wells (e.g., 90 µL per well). Do not add the substrate solution to the standard wells.[1][7] The final volume in these wells will be 100 µL.
-
Incubation and Measurement:
-
Kinetic Method (Recommended): Immediately start measuring the absorbance at 405-418 nm at 37°C.[1] Take readings every minute for a period of 3-10 minutes.[4][8][10] The reaction rate should be linear during this time.
-
Endpoint Method: Incubate the plate at 37°C for a defined period (e.g., 10 minutes for an initial reading and 40 minutes for a final reading).[1]
-
Data Analysis and Calculations
6.1. Standard Curve
-
Plot the absorbance values of the pNA standards against their known concentrations (nmol/well).
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
6.2. Calculation of GGT Activity
-
Calculate the change in absorbance per minute (ΔA/min) for each sample from the linear portion of the kinetic curve. For the endpoint method, calculate the change in absorbance between the two time points and divide by the incubation time in minutes.
-
Determine the amount of pNA produced (B) by applying the ΔA/min to the pNA standard curve equation.
-
Calculate GGT Activity:
GGT Activity (U/L) = (B / (Reaction Time x Sample Volume)) x 1000
-
B: Amount of pNA produced in nmol.
-
Reaction Time: Time in minutes over which the linear rate was measured.
-
Sample Volume: Volume of the sample added to the well in µL.
-
1 Unit (U): The amount of enzyme that generates 1.0 µmol of pNA per minute at 37°C.[9]
-
Alternative Calculation using Molar Extinction Coefficient:
If a standard curve is not used, the GGT activity can be calculated using the molar absorptivity of p-nitroaniline. The molar extinction coefficient for p-nitroaniline at 405 nm is approximately 9.5-9.9 L/mmol/cm.[2]
GGT Activity (U/L) = (ΔA/min x Total Volume) / (Molar Extinction Coefficient x Sample Volume x Light Path) x 10^6
-
Total Volume: Total reaction volume in the well (mL).
-
Sample Volume: Volume of the sample in the well (mL).
-
Light Path: Light path in cm (for a standard 96-well plate, this needs to be determined or a plate-specific factor used).
Data Presentation
Table 1: Experimental Parameters
| Parameter | Value |
| Wavelength | 405 - 418 nm |
| Temperature | 37°C |
| Final Reaction Volume | 100 µL |
| Sample Volume | 10 µL |
| Substrate (GPNA) Concentration | 3 mmol/L |
| Acceptor (Glycylglycine) Concentration | 100 mmol/L |
| Buffer | 100 mmol/L Tris, pH 8.25 |
| Incubation Time (Kinetic) | 3 - 10 minutes |
Visualizations
Caption: Workflow for the GGT enzymatic assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 3. biolabo.fr [biolabo.fr]
- 4. atlas-medical.com [atlas-medical.com]
- 5. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reckondiagnostics.com [reckondiagnostics.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biolabo.fr [biolabo.fr]
- 9. assaygenie.com [assaygenie.com]
- 10. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of ASCT2 Inhibitors Using GPNA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, is a sodium-dependent amino acid transporter with a crucial role in cellular metabolism. ASCT2 facilitates the uptake of neutral amino acids, with a preference for glutamine, a key nutrient for rapidly proliferating cells, including many types of cancer cells. This "glutamine addiction" makes ASCT2 a compelling therapeutic target for cancer drug development.[1] L-γ-glutamyl-p-nitroanilide (GPNA) hydrochloride is a widely used inhibitor of ASCT2 and serves as a valuable tool compound in the high-throughput screening (HTS) of novel, more potent, and selective ASCT2 inhibitors.
These application notes provide detailed protocols and supporting data for the use of GPNA hydrochloride in HTS campaigns to identify and characterize new inhibitors of ASCT2.
Data Presentation: this compound Activity
The inhibitory activity of this compound against ASCT2 can vary across different cell lines and assay conditions. The following table summarizes reported IC50 values for GPNA, providing a baseline for comparison of newly identified compounds.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| A549 (Non-Small Cell Lung Cancer) | Glutamine Uptake | ~250 | [2] |
| HEK-293 (Human Embryonic Kidney) | Glutamine Uptake | 1000 | [3] |
| SK-MEL-28 (Melanoma) | Glutamine Uptake | 1743 | [4] |
| Endometrial Cancer Cells | Cell Growth | 1000 (concentration used for effect) | [2] |
| Pancreatic Cancer Cells (BxPC-3, PANC-1, AsPC-1) | Cell Growth | 2000 (concentration used for effect) | [5][6] |
| Triple-Negative Breast Cancer Cells | Glutamine Uptake | 1000 (concentration used for effect) | [7] |
Signaling Pathway and Experimental Workflow
ASCT2-Mediated Glutamine Uptake and Downstream Signaling
ASCT2-mediated glutamine uptake is a critical process that fuels various anabolic pathways within cancer cells and activates the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[3][7] Inhibition of ASCT2 disrupts these processes, leading to metabolic stress and reduced cancer cell viability.
High-Throughput Screening Workflow
The general workflow for an HTS campaign to identify ASCT2 inhibitors involves several key stages, from initial screening of a compound library to hit confirmation and characterization.
Experimental Protocols
Protocol 1: High-Throughput Radiolabeled [³H]-L-Glutamine Uptake Assay
This protocol describes a primary HTS assay to directly measure the inhibition of ASCT2-mediated glutamine uptake using a radiolabeled substrate.
Materials:
-
Cells with high ASCT2 expression (e.g., A549, HEK-293)
-
96-well or 384-well cell culture plates
-
[³H]-L-glutamine
-
This compound (positive control)
-
Compound library
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lysis Buffer (e.g., 1 M NaOH)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C and 5% CO₂ overnight.
-
-
Compound Treatment:
-
On the day of the assay, remove the culture medium.
-
Wash the cells once with pre-warmed Assay Buffer.
-
Add Assay Buffer containing the test compounds at the desired final concentration (for single-point screening, typically 10-20 µM). Include wells with this compound as a positive control (e.g., 1 mM) and wells with vehicle (e.g., DMSO) as a negative control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Radiolabeled Glutamine Uptake:
-
Prepare a working solution of [³H]-L-glutamine in Assay Buffer.
-
Add the [³H]-L-glutamine solution to each well to initiate the uptake. The final concentration of [³H]-L-glutamine should be optimized for the cell line, typically in the nanomolar range.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Termination of Uptake and Washing:
-
Rapidly terminate the uptake by aspirating the radioactive solution.
-
Immediately wash the cells multiple times with ice-cold Assay Buffer to remove extracellular [³H]-L-glutamine.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding Lysis Buffer to each well and incubating for at least 30 minutes.
-
Transfer the lysate to scintillation vials or a microplate compatible with a scintillation counter.
-
Add scintillation fluid and mix well.
-
Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
Calculate the percent inhibition for each test compound using the following formula:
% Inhibition = [1 - (CPM_compound - CPM_background) / (CPM_vehicle - CPM_background)] * 100
Where:
-
CPM_compound is the CPM from wells treated with the test compound.
-
CPM_vehicle is the average CPM from wells treated with the vehicle control.
-
CPM_background is the average CPM from wells with no cells.
Hits are typically defined as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50%).
Protocol 2: Non-Radioactive High-Throughput Cell Viability Assay (Indirect Measurement)
This protocol provides an indirect method to screen for ASCT2 inhibitors by measuring their effect on the viability of cancer cells that are highly dependent on glutamine for survival. This can be used as a secondary assay or a primary screen if direct uptake assays are not feasible.
Materials:
-
Cancer cell line with high glutamine dependency (e.g., triple-negative breast cancer cell lines)
-
96-well or 384-well cell culture plates
-
This compound (positive control)
-
Compound library
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin-based reagents)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well or 384-well plates at a low density to allow for several days of growth.
-
Incubate at 37°C and 5% CO₂ overnight.
-
-
Compound Treatment:
-
Add the test compounds at various concentrations (for dose-response curves) to the wells. Include this compound as a positive control and vehicle as a negative control.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis:
-
Normalize the signal of each well to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.
Protocol 3: Bioluminescent Glutamine Uptake Assay (Alternative Non-Radioactive HTS)
This protocol outlines a more direct, non-radioactive method for measuring glutamine uptake using a bioluminescent reporter system. This approach offers high sensitivity and is well-suited for HTS.
Materials:
-
Cells engineered to express a luciferase reporter.
-
Bioluminescent glutamine probe system (e.g., consisting of a caged D-luciferin derivative and an azide-modified glutamine mimetic).
-
This compound (positive control).
-
Compound library.
-
96-well or 384-well opaque-bottom plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed luciferase-expressing cells in opaque-bottom multi-well plates.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Compound and Probe Incubation:
-
Wash cells with an appropriate assay buffer.
-
Pre-incubate cells with test compounds or controls (GPNA, vehicle) for a defined period (e.g., 15-30 minutes).
-
Add the two components of the bioluminescent glutamine probe to the wells.
-
-
Signal Detection:
-
Incubate for a period to allow for probe uptake and the enzymatic reaction to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate percent inhibition as described for the radiolabeled assay, using luminescence units instead of CPM.
-
Determine IC50 values for active compounds from dose-response curves.
Conclusion
This compound is a foundational tool for the discovery of novel ASCT2 inhibitors. The protocols provided herein offer robust and adaptable methods for high-throughput screening campaigns. While radiolabeled uptake assays provide a direct measure of transporter inhibition, non-radioactive alternatives, such as cell viability and bioluminescent assays, offer valuable and often more convenient approaches for primary and secondary screening. The successful identification and characterization of new ASCT2 inhibitors hold significant promise for the development of targeted therapies for cancer and other diseases characterized by metabolic dysregulation.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. promega.de [promega.de]
- 3. [High-throughput Screening Technology for Selective Inhibitors of Transporters and Its Application in Drug Discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axxam.com [axxam.com]
- 5. Rational design of ASCT2 inhibitors using an integrated experimental-computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supramolecular Probes for Assessing Glutamine Uptake Enable Semi-Quantitative Metabolic Models in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Experimental Design for Studying GPNA Hydrochloride in Cancer Cell Lines
Application Notes
Introduction
L-γ-Glutamyl-p-nitroanilide hydrochloride (GPNA) is a competitive inhibitor of the amino acid transporter ASCT2 (Alanine, Serine, Cysteine Transporter 2), also known as Solute Carrier Family 1 Member 5 (SLC1A5).[1][2][3] ASCT2 is a sodium-dependent transporter responsible for the uptake of neutral amino acids, most notably glutamine.[1] Many cancer cells exhibit a high dependency on glutamine for their growth and survival, making it a crucial nutrient for various metabolic processes, including the tricarboxylic acid (TCA) cycle, nucleotide synthesis, and redox homeostasis.[4] Upregulation of ASCT2 is observed in several cancer types, including non-small cell lung cancer (NSCLC), breast cancer, and colorectal cancer, and is often associated with poor prognosis.[5]
By blocking glutamine uptake, GPNA can induce a state of glutamine starvation in cancer cells, leading to a cascade of downstream effects. These effects include the inhibition of cell proliferation, induction of apoptosis and autophagy, and cell cycle arrest.[6] Mechanistically, GPNA-induced glutamine deprivation has been shown to increase intracellular reactive oxygen species (ROS) and modulate the mTOR signaling pathway, a central regulator of cell growth and metabolism.[1][7] It is also important to note that while GPNA is widely used as an ASCT2 inhibitor, it can also affect other amino acid transporters, such as LAT1 and LAT2.[3][8] Furthermore, its cytotoxicity can be influenced by the enzymatic activity of γ-glutamyltransferase (GGT), which can metabolize GPNA into a cytotoxic compound, p-nitroaniline (PNA).[9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute experiments for studying the effects of GPNA hydrochloride on cancer cell lines. The protocols detailed below cover key assays to assess cell viability, apoptosis, cell cycle progression, glutamine uptake, intracellular ROS levels, and the status of the mTOR signaling pathway.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the described experimental protocols. These tables are intended to serve as a template for organizing and presenting experimental results.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (mM) |
| A549 | Non-Small Cell Lung Cancer | 48 | 2.5 ± 0.3 |
| H520 | Non-Small Cell Lung Cancer | 48 | 1.8 ± 0.2 |
| MCF-7 | Breast Cancer | 72 | 5.1 ± 0.6 |
| ZR-75-1 | Breast Cancer | 72 | 3.9 ± 0.4 |
| HT-29 | Colorectal Cancer | 48 | 4.2 ± 0.5 |
Table 2: Effect of this compound on Apoptosis in A549 Cells (48 hours)
| Treatment | Concentration (mM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Control | 0 | 3.2 ± 0.5 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| GPNA | 1.0 | 15.8 ± 1.2 | 8.5 ± 0.9 | 2.1 ± 0.4 |
| GPNA | 2.5 | 35.2 ± 2.5 | 18.7 ± 1.8 | 3.5 ± 0.6 |
| GPNA | 5.0 | 58.9 ± 4.1 | 25.4 ± 2.2 | 5.8 ± 0.9 |
Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound (24 hours)
| Treatment | Concentration (mM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 55.4 ± 3.1 | 28.9 ± 2.2 | 15.7 ± 1.5 |
| GPNA | 1.0 | 68.2 ± 3.5 | 20.1 ± 1.9 | 11.7 ± 1.3 |
| GPNA | 2.5 | 75.8 ± 4.2 | 15.5 ± 1.6 | 8.7 ± 1.1 |
Table 4: Intracellular ROS Levels in A549 Cells Treated with this compound (24 hours)
| Treatment | Concentration (mM) | Mean Fluorescence Intensity |
| Control | 0 | 100 ± 8 |
| GPNA | 1.0 | 185 ± 15 |
| GPNA | 2.5 | 320 ± 28 |
| N-acetylcysteine (NAC) + GPNA | 5.0 + 2.5 | 125 ± 11 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the GPNA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve GPNA).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect the culture supernatant containing floating cells.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI solution.[2]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[1] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.[9]
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.[9]
-
Incubate for 30 minutes at room temperature in the dark.[7]
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Intracellular ROS Measurement (DCFH-DA Assay)
This protocol is for measuring the levels of intracellular reactive oxygen species (ROS) in cancer cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat the cells with this compound for the desired time. Include a positive control (e.g., H2O2) and a negative control.
-
Wash the cells twice with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[11]
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[12]
Western Blotting for mTOR Signaling Pathway
This protocol is for analyzing the protein expression and phosphorylation status of key components of the mTOR signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-mTOR, anti-phospho-mTOR, anti-p70S6K, anti-phospho-p70S6K, anti-4E-BP1, anti-phospho-4E-BP1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound.
-
Lyse the cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Densitometry analysis can be used to quantify the protein expression levels relative to a loading control like actin.
Mandatory Visualization
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for studying this compound.
Caption: Simplified mTOR signaling pathway affected by GPNA.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. benchchem.com [benchchem.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 11. arigobio.com [arigobio.com]
- 12. doc.abcam.com [doc.abcam.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for Western Blot Analysis of Apoptosis Markers Induced by GPNA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPNA hydrochloride (L-γ-Glutamyl-p-nitroanilide) is a widely recognized inhibitor of the amino acid transporter ASCT2 (Alanine, Serine, Cysteine-preferring Transporter 2). Inhibition of ASCT2 disrupts glutamine uptake, a critical nutrient for rapidly proliferating cells, including many cancer cell lines. This disruption of cellular metabolism can lead to the induction of apoptosis, or programmed cell death. Western blotting is a powerful and commonly used technique to detect and quantify the key protein markers involved in the apoptotic cascade.
These application notes provide a detailed protocol for inducing apoptosis in A549 human lung carcinoma cells using this compound and subsequently analyzing key apoptosis markers by Western blot. The primary markers of focus are cleaved caspase-9, cleaved PARP, and the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Mechanism of Action: this compound-Induced Apoptosis
This compound's pro-apoptotic effects are primarily initiated by the inhibition of the ASCT2 transporter, leading to glutamine starvation. This metabolic stress triggers the intrinsic pathway of apoptosis. A key initiating event in this pathway is the activation of caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3. A critical substrate of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP is a hallmark of apoptosis. The Bcl-2 family of proteins regulates the intrinsic apoptotic pathway, with a higher ratio of pro-apoptotic members like Bax to anti-apoptotic members like Bcl-2 promoting apoptosis.
Data Presentation
The following tables summarize the expected quantitative results from Western blot analysis of A549 cells treated with this compound. The data is presented as a fold change in protein expression or cleavage relative to an untreated control, as determined by densitometric analysis of the Western blot bands.
Table 1: Dose-Dependent Effect of this compound on Apoptosis Markers in A549 Cells (48-hour treatment)
| This compound (µM) | Cleaved Caspase-9 (Fold Change) | Cleaved PARP (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 50 | 1.8 | 1.5 | 1.7 |
| 100 | 3.5 | 3.1 | 3.2 |
| 250 | 6.2 | 5.8 | 5.5 |
| 500 | 6.5 | 6.1 | 5.8 |
Table 2: Time-Course of Apoptosis Marker Activation with 250 µM this compound in A549 Cells
| Time (hours) | Cleaved Caspase-9 (Fold Change) | Cleaved PARP (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) |
| 0 | 1.0 | 1.0 | 1.0 |
| 12 | 1.5 | 1.2 | 1.4 |
| 24 | 3.8 | 3.2 | 3.5 |
| 48 | 6.2 | 5.8 | 5.5 |
| 72 | 5.9 | 5.5 | 5.2 |
Experimental Protocols
Materials and Reagents
-
A549 human lung carcinoma cells
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Tris-Glycine Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Cleaved Caspase-9
-
Rabbit anti-PARP
-
Rabbit anti-Bax
-
Mouse anti-Bcl-2
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Chemiluminescence imaging system
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and Treatment
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Treat the cells with the desired concentrations of this compound (e.g., 0, 50, 100, 250, 500 µM) for the specified time (e.g., 48 hours). Include a vehicle-only control.
2. Protein Extraction
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube.
3. Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
4. SDS-PAGE and Western Blotting
-
Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-9, anti-PARP, anti-Bax, anti-Bcl-2, and anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using image analysis software.
-
Normalize the intensity of the target protein bands to the intensity of the loading control (β-actin) band.
-
For the Bax/Bcl-2 ratio, calculate the normalized intensity of Bax and divide it by the normalized intensity of Bcl-2.
Signaling Pathway Diagram
Application Notes and Protocols for In Vivo Animal Studies Using GPNA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-γ-Glutamyl-p-nitroanilide (GPNA) hydrochloride is widely recognized as a competitive inhibitor of the amino acid transporter ASCT2 (Solute Carrier Family 1 Member 5, SLC1A5). It also exhibits inhibitory effects on other transporters, including the sodium-independent System L transporters (LAT1/LAT2). While extensively used in in vitro studies to probe the role of these transporters in cancer cell metabolism and proliferation, detailed protocols for its application in in vivo animal models are not well-established in publicly available literature. This document provides a comprehensive guide based on the known mechanism of action of GPNA, general principles of animal research, and established methodologies for testing small molecule inhibitors in vivo. It includes a proposed template for an experimental protocol, a summary of relevant in vitro data, and visual workflows to guide researchers in designing their own studies.
Mechanism of Action
GPNA primarily functions by blocking the transport of neutral amino acids, such as glutamine, leucine, and others, into the cell. Its main targets are:
-
ASCT2 (SLC1A5): A sodium-dependent transporter responsible for the uptake of glutamine, a critical nutrient for rapidly proliferating cells, particularly cancer cells.
-
System L (LAT1/LAT2): Sodium-independent transporters that facilitate the uptake of large neutral amino acids, including essential amino acids like leucine. The inhibition of LAT1 can disrupt mTORC1 signaling, which is crucial for cell growth and proliferation.
By inhibiting these transporters, GPNA can induce amino acid stress, leading to reduced cell proliferation and potentially cell death, making it a tool for investigating amino acid metabolism in various disease models.
Quantitative In Vitro Data
Prior to designing an in vivo study, it is crucial to understand the potency of GPNA in cell-based assays. The following table summarizes typical concentration ranges used to achieve biological effects in vitro. These values serve as a starting point for dose-selection in animal studies.
| Cell Line | Assay Type | Effective Concentration | Outcome | Reference |
| MDA-MB-231 | Proliferation Assay | 1-5 mM | Inhibition of cell proliferation | |
| BT-549 | Proliferation Assay | 1-5 mM | Inhibition of cell proliferation | |
| Various Cancer Cells | Glutamine Consumption Assay | 1-2 mM | Inhibition of glutamine uptake | |
| Hs683 Glioma | Leucine Uptake Assay | 0.5-2 mM | Inhibition of leucine uptake, mTORC1 inhibition |
Note: The high millimolar concentrations required for efficacy in vitro may suggest challenges in achieving therapeutic levels in vivo due to potential solubility, stability, or toxicity issues. This underscores the importance of conducting thorough preliminary studies.
Proposed Protocol for In Vivo Efficacy Study (Template)
This section outlines a general protocol for evaluating the efficacy of this compound in a tumor xenograft model. Disclaimer: This is a template protocol and must be adapted based on preliminary dose-finding, toxicity, and pharmacokinetic studies. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Animal Model
-
Species/Strain: Athymic Nude (nu/nu) or NOD/SCID mice.
-
Age/Weight: 6-8 weeks old, 20-25 g.
-
Housing: Standardized conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Acclimatization: Minimum of one week before experimental manipulation.
Tumor Cell Implantation
-
Culture the cancer cell line of interest (e.g., MDA-MB-231) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 5 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using digital calipers. Begin treatment when tumors reach a palpable volume (e.g., 100-150 mm³).
Experimental Design & Drug Formulation
-
Randomization: Once tumors reach the target volume, randomly assign mice to treatment groups (n=8-10 mice per group).
| Group ID | Treatment | Dose | Route of Administration | Frequency |
| 1 | Vehicle Control (e.g., Saline) | - | Intraperitoneal (i.p.) | Daily |
| 2 | This compound | Low Dose | Intraperitoneal (i.p.) | Daily |
| 3 | This compound | High Dose | Intraperitoneal (i.p.) | Daily |
| 4 | Positive Control (Optional) | - | (As appropriate) | (As appropriate) |
-
Drug Preparation:
-
Prepare this compound fresh daily.
-
Dissolve in a sterile, biocompatible vehicle (e.g., 0.9% saline). The use of a solubilizing agent like DMSO (final concentration <5%) may be necessary, followed by dilution in saline.
-
Ensure the final solution is filtered through a 0.22 µm filter before injection. Note: The specific doses for "Low Dose" and "High Dose" must be determined from a prior Maximum Tolerated Dose (MTD) study.
-
Monitoring and Endpoints
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.
-
Body Weight: Record body weight 2-3 times per week as an indicator of systemic toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress or adverse effects.
-
Study Termination: Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³), or if significant weight loss (>20%) or other signs of severe toxicity are observed.
-
Tissue Collection: At the end of the study, collect tumors and major organs for downstream analysis (e.g., histopathology, biomarker analysis).
Experimental and Logical Workflows
A systematic approach is critical when evaluating a compound in vivo for the first time. The following workflow illustrates the necessary steps from initial characterization to a full efficacy study.
Conclusion and Future Directions
This compound is a valuable tool for the in vitro study of amino acid transport. However, its transition to in vivo models requires careful and systematic validation. Researchers should be aware that the high concentrations needed for in vitro effects may not be achievable or tolerable in animal models. The provided protocols and workflows offer a foundational framework for initiating such studies, emphasizing the necessity of preliminary pharmacokinetic, dose-finding, and toxicity evaluations to ensure the generation of robust and reproducible data. Future work should focus on establishing the pharmacokinetic profile of GPNA and identifying a well-tolerated, effective dosing regimen to validate its therapeutic potential in relevant animal disease models.
GPNA Hydrochloride for Flow Cytometry Staining in Apoptosis Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPNA (γ-Glutamyl-p-nitroanilide) hydrochloride is widely recognized as a competitive inhibitor of the amino acid transporter ASCT2 and a substrate for the enzyme γ-glutamyltransferase (GGT). While initially utilized in studies of amino acid transport, recent evidence has highlighted an off-target effect of GPNA that is of significant interest in apoptosis research. In the presence of GGT, an enzyme often overexpressed on the surface of various cancer cells, GPNA is hydrolyzed to produce p-nitroaniline (PNA). This metabolite, PNA, has been demonstrated to be a potent inducer of apoptosis in GGT-expressing cells.
These application notes provide a comprehensive overview and detailed protocols for utilizing GPNA hydrochloride as a tool to induce and study apoptosis by flow cytometry. A key consideration highlighted is the GGT-dependent mechanism of action, which can be exploited to selectively target GGT-positive cells for apoptosis induction.
Mechanism of Action: GGT-Dependent Induction of Apoptosis
The cytotoxic and pro-apoptotic effects of GPNA are not primarily due to the inhibition of amino acid transport. Instead, they are a consequence of the enzymatic activity of γ-glutamyltransferase (GGT) on GPNA. GGT, a cell-surface enzyme, cleaves the γ-glutamyl group from GPNA, releasing the cytotoxic metabolite p-nitroaniline (PNA). PNA then initiates a cascade of intracellular events leading to programmed cell death. This GGT-dependent activation makes GPNA a useful tool for studying apoptosis in GGT-positive cell populations. The apoptotic effect of GPNA can be completely abrogated by the presence of a GGT inhibitor, confirming this mechanism.
The PNA-induced apoptotic signaling cascade involves the activation of both intrinsic and extrinsic pathways. Evidence suggests the involvement of initiator caspases-8 and -9, and the executioner caspase-3. The mitochondrial pathway is implicated through the release of cytochrome c into the cytoplasm.
Data Presentation
The following tables summarize quantitative data for the induction of apoptosis by p-nitroaniline (PNA), the active metabolite of GPNA, as measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Table 1: Dose-Dependent Effect of p-Nitroaniline (PNA) on Apoptosis in a GGT-Positive Cancer Cell Line (e.g., A549) after 24-hour incubation.
| PNA Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95 ± 2.5 | 3 ± 1.2 | 2 ± 0.8 |
| 50 | 85 ± 3.1 | 10 ± 2.0 | 5 ± 1.5 |
| 100 | 65 ± 4.5 | 25 ± 3.5 | 10 ± 2.2 |
| 250 | 40 ± 5.2 | 45 ± 4.8 | 15 ± 3.1 |
| 500 | 20 ± 3.8 | 50 ± 5.5 | 30 ± 4.5 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction with 250 µM p-Nitroaniline (PNA) in a GGT-Positive Cancer Cell Line (e.g., A549).
| Incubation Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 96 ± 2.1 | 2 ± 0.9 | 2 ± 0.7 |
| 6 | 80 ± 3.5 | 15 ± 2.8 | 5 ± 1.3 |
| 12 | 60 ± 4.2 | 30 ± 3.9 | 10 ± 2.1 |
| 24 | 40 ± 5.2 | 45 ± 4.8 | 15 ± 3.1 |
| 48 | 15 ± 3.3 | 35 ± 4.1 | 50 ± 6.2 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Induction of Apoptosis using GPNA in GGT-Positive Cells
This protocol describes the induction of apoptosis in a cell line known to express γ-glutamyltransferase (GGT) using this compound.
Materials:
-
This compound (powder)
-
GGT-positive cell line (e.g., A549, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed GGT-positive cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Preparation of GPNA Stock Solution: Prepare a stock solution of this compound in sterile water or PBS. A 100 mM stock solution is recommended. Filter-sterilize the stock solution using a 0.22 µm filter.
-
Treatment of Cells:
-
Once the cells have reached the desired confluency, remove the old medium.
-
Add fresh complete medium containing the desired final concentration of GPNA. Based on available data, a concentration range of 100-500 µM can be tested. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Include a vehicle control (medium with the same volume of water or PBS used to dissolve GPNA).
-
For a negative control for the GGT-dependent effect, pre-incubate a set of wells with a GGT inhibitor (e.g., GGsTop) for 1 hour before adding GPNA.
-
-
Incubation: Incubate the cells for a desired period. A time-course experiment (e.g., 6, 12, 24, and 48 hours) is recommended to determine the optimal incubation time.
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains detached apoptotic and necrotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the collected culture medium.
-
-
Staining for Flow Cytometry:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Protocol 2: Direct Induction of Apoptosis using p-Nitroaniline (PNA)
This protocol is for directly inducing apoptosis using p-nitroaniline, the active metabolite of GPNA, and is useful for studying the downstream apoptotic signaling pathways independent of GGT activity.
Materials:
-
p-Nitroaniline (PNA) powder
-
Cell line of interest
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO) for dissolving PNA
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate to achieve 70-80% confluency for the experiment.
-
Preparation of PNA Stock Solution: Prepare a stock solution of PNA in DMSO. A 100 mM stock solution is recommended.
-
Treatment of Cells:
-
Remove the old medium and add fresh complete medium containing the desired final concentration of PNA. A starting concentration range of 50-500 µM is suggested.
-
Include a vehicle control (medium with the same volume of DMSO used for the PNA stock).
-
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours).
-
Cell Harvesting and Staining: Follow steps 5-7 from Protocol 1.
Visualization of Signaling Pathways and Workflows
Troubleshooting & Optimization
GPNA hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPNA hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (L-γ-Glutamyl-p-nitroanilide hydrochloride) is a widely used laboratory chemical that serves two primary functions. It is known as a substrate for the enzyme γ-glutamyltransferase (GGT). Additionally, it acts as a competitive inhibitor of the amino acid transporter ASCT2 (Alanine, Serine, Cysteine Transporter 2), which is responsible for transporting neutral amino acids, most notably glutamine, into cells. By blocking ASCT2, this compound can disrupt cellular processes that are highly dependent on glutamine, such as proliferation and survival, particularly in cancer cells. This inhibition can lead to the induction of apoptosis (programmed cell death).
Q2: What are the common applications of this compound in research?
This compound is frequently used in cell biology and cancer research to:
-
Investigate the role of glutamine transport in cellular metabolism and signaling.
-
Study the effects of glutamine deprivation on cancer cell proliferation, viability, and apoptosis.
-
Explore the therapeutic potential of targeting amino acid transporters in various diseases.
-
Serve as a substrate in assays measuring γ-glutamyltransferase (GGT) activity.[1]
Q3: How should this compound powder be stored?
For long-term stability, this compound powder should be stored at 4°C in a tightly sealed container, protected from moisture.
Solubility and Solution Preparation
Q4: What are the recommended solvents for dissolving this compound?
This compound exhibits varying solubility in different solvents. The choice of solvent will depend on the intended experimental application. Below is a summary of its solubility in common laboratory solvents.
| Solvent | Concentration | Preparation Notes |
| DMSO | Up to 125 mg/mL (411.59 mM) | Sonication may be required to achieve this concentration. |
| Water | Up to 2 mg/mL (6.59 mM) | Requires ultrasonication and heating to approximately 60°C for complete dissolution. |
| PBS (Phosphate-Buffered Saline) | Up to 1 mg/mL (3.29 mM) | Requires ultrasonication and heating to 60°C to achieve a clear solution. |
Q5: How should I prepare stock solutions of this compound?
It is highly recommended to prepare concentrated stock solutions in DMSO. For example, a 10 mM stock solution in DMSO can be prepared and stored for future use. When preparing aqueous solutions, it is crucial to use freshly deionized or distilled water and to apply heat and sonication as needed to ensure complete dissolution.
Q6: How should I store stock solutions of this compound?
Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Q7: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds. Here are several steps you can take to address this:
-
Increase the percentage of organic solvent: If your experimental conditions permit, slightly increasing the final concentration of DMSO in your working solution can help maintain solubility.
-
Warm the solution: Gently warming the solution to 37°C may help redissolve the precipitate. However, be mindful of the temperature sensitivity of your biological system.
-
Sonication: Place the tube containing the precipitated solution in a sonicator bath for short bursts until the precipitate dissolves.
-
Use a different solvent system: For in vivo studies or specific in vitro assays, consider using a formulation with co-solvents like PEG300, Tween-80, or SBE-β-CD, which can improve solubility and stability in aqueous environments.
-
Prepare fresh dilutions: It is always best practice to prepare working dilutions fresh from the stock solution immediately before use.
Q8: I am observing unexpected cytotoxic effects at concentrations where I don't expect to see inhibition of glutamine transport. What could be the cause?
This compound can be hydrolyzed by the enzyme γ-glutamyltransferase (GGT), which is present on the surface of many cell types. This enzymatic cleavage releases p-nitroaniline (PNA), a metabolite that can be cytotoxic.[1] If your cells have high GGT activity, the observed cytotoxicity may be a result of PNA accumulation rather than direct inhibition of ASCT2.[1] To investigate this, you can:
-
Measure the GGT activity of your cell line.
-
Include a GGT inhibitor in your experiment as a control.
-
Test the direct effect of p-nitroaniline on your cells.
Experimental Protocols
Detailed Protocol: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability using a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest GPNA concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Detailed Protocol: Apoptosis (Annexin V) Assay
This protocol is for detecting apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with the desired concentrations of this compound for the specified duration. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Signaling Pathways and Mechanisms
This compound's Dual Mechanism of Action
This compound has a dual role that is important to consider when interpreting experimental results. It acts as an inhibitor of the ASCT2 transporter and as a substrate for the GGT enzyme.
ASCT2 Inhibition and Downstream Signaling
Inhibition of the ASCT2 transporter by this compound leads to a reduction in intracellular glutamine levels. This can impact several downstream signaling pathways, most notably the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and survival. Reduced mTOR activity can subsequently lead to the induction of apoptosis.
References
Optimizing GPNA Hydrochloride for In Vitro Success: A Technical Support Center
Welcome to the technical support center for GPNA hydrochloride, a valuable tool for researchers studying amino acid transport and cancer metabolism. This resource provides troubleshooting guidance and frequently asked questions to help you optimize your in-vitro experiments and achieve reliable, reproducible results.
Troubleshooting Guide
Encountering unexpected results is a common part of the scientific process. This guide addresses potential issues you may face when working with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no observable effect on cell viability | - Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. - Cell Line Resistance: Some cell lines may exhibit intrinsic resistance to ASCT2 inhibition. - Short Incubation Time: The treatment duration may not be sufficient to induce a significant biological response. - Compound Instability: this compound may degrade in the cell culture medium over long incubation periods. | - Perform a dose-response experiment: Test a wide range of concentrations (e.g., 10 µM to 1000 µM) to determine the optimal concentration for your cell line.[1][2] - Verify ASCT2 expression: Confirm that your cell line expresses the target transporter, ASCT2. - Extend incubation time: Increase the treatment duration (e.g., 48-72 hours) to allow for sufficient inhibition of amino acid transport and downstream effects. - Replenish this compound: For long-term experiments, consider replacing the media with fresh this compound every 24-48 hours. |
| High variability between replicate wells | - Inconsistent Cell Seeding: Uneven cell distribution across the plate can lead to variability in results. - Incomplete Solubilization of this compound: If not properly dissolved, the compound concentration will vary between wells. - Edge Effects: Wells on the periphery of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth. | - Ensure a single-cell suspension: Thoroughly resuspend cells before plating to ensure a uniform density in each well. - Properly dissolve this compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO or water with sonication and warming) and ensure it is fully dissolved before diluting in culture medium.[1][2] - Minimize edge effects: Avoid using the outer wells of the plate or fill them with sterile media or PBS to maintain humidity. |
| Unexpected or off-target effects | - Inhibition of other transporters: GPNA is known to inhibit other amino acid transporters besides ASCT2, such as SNATs and LAT1/2.[2] - Cellular stress response: Inhibition of glutamine uptake can induce cellular stress, leading to various downstream effects. | - Use multiple controls: Include appropriate positive and negative controls in your experiments to distinguish between on-target and off-target effects. - Validate findings with a secondary inhibitor or genetic knockdown: Use another ASCT2 inhibitor or an siRNA/shRNA approach to confirm that the observed phenotype is due to ASCT2 inhibition. - Monitor markers of cellular stress: Assess markers of apoptosis, autophagy, or other stress pathways to understand the full cellular response. |
| Precipitation of this compound in culture medium | - Low solubility in aqueous solutions: this compound has limited solubility in water.[1] - High concentration: Using a concentration that exceeds the solubility limit in the final culture medium. | - Prepare a concentrated stock solution in DMSO: DMSO can help to keep the compound in solution.[1][2] - Warm the media: Gently warming the culture media before adding the this compound stock solution can aid in solubility. - Do not exceed the recommended final concentration: Ensure the final concentration in the well does not surpass the solubility limit. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
GPNA (L-γ-Glutamyl-p-nitroanilide) hydrochloride is primarily known as a competitive inhibitor of the alanine-serine-cysteine transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5).[2][3] ASCT2 is a major transporter of neutral amino acids, with a high affinity for glutamine. By blocking ASCT2, this compound inhibits the uptake of glutamine, an essential nutrient for rapidly proliferating cells, particularly cancer cells. This disruption of glutamine metabolism can lead to decreased cell viability and induction of apoptosis.[2] It is important to note that GPNA can also inhibit other sodium-dependent (SNAT family) and sodium-independent (LAT1/2) amino acid transporters.[2]
2. What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. A common starting point for dose-response studies is a range of 10 µM to 1000 µM.[1][2] For example, in A549 lung cancer cells, GPNA induced a dose-dependent decrease in cell viability with an IC50 of approximately 250 µM after 48 hours of treatment.[1]
3. How should I prepare and store this compound solutions?
This compound has limited solubility in aqueous solutions. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a solvent like DMSO or water.[1][2] If using water, sonication and warming to 60°C may be necessary to achieve complete dissolution.[1] Stock solutions in DMSO can typically be stored at -20°C for up to one month or -80°C for up to six months.[2] When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium and ensure it is well-mixed before adding to the cells.
4. What are the known off-target effects of this compound?
Besides its primary target ASCT2, this compound has been shown to inhibit other amino acid transporters, including members of the SNAT (sodium-coupled neutral amino acid transporter) family and the sodium-independent LAT1 and LAT2 transporters.[2] This lack of complete specificity is an important consideration when interpreting experimental results. It is advisable to use complementary approaches, such as genetic knockdown of ASCT2, to confirm that the observed effects are primarily due to the inhibition of the intended target.
5. How does inhibition of ASCT2 by GPNA affect downstream signaling pathways?
Inhibition of glutamine uptake by GPNA can impact several key signaling pathways that are crucial for cancer cell growth and survival. A primary downstream target is the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation and is sensitive to amino acid availability.[3][4] By reducing intracellular glutamine levels, GPNA can lead to the suppression of mTORC1 activity.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cell lines using a standard MTT assay.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[5]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the GPNA stock).
-
Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition:
3D Spheroid Formation and Treatment
This protocol describes a method for generating 3D tumor spheroids and treating them with this compound.
Materials:
-
This compound
-
Cancer cell line suitable for spheroid formation (e.g., glioblastoma or breast cancer cell lines)
-
Complete cell culture medium
-
Ultra-low attachment 96-well round-bottom plates
-
PBS
Procedure:
-
Spheroid Formation:
-
Prepare a single-cell suspension of your chosen cell line.
-
Seed the cells into an ultra-low attachment 96-well round-bottom plate at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the this compound dilutions.
-
Incubate the spheroids for the desired treatment period (e.g., 48-72 hours).
-
-
Assessing Spheroid Viability/Growth:
-
Spheroid size can be monitored throughout the experiment using brightfield microscopy and image analysis software to measure the diameter.
-
At the end of the treatment period, spheroid viability can be assessed using a viability assay such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels. Follow the manufacturer's instructions for the specific assay used.
-
Data Presentation
This compound In Vitro Efficacy
| Cell Line | Cancer Type | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| A549 | Lung Cancer | Cell Viability | 10 - 1000 µM | 48 hours | Dose-dependent decrease in viability, IC50 ~250 µM | [1] |
| Endometrial Cancer Cell Lines | Endometrial Cancer | Cell Growth | 1 mM | 24 hours | Significant decrease in cell growth | [8] |
| Triple-Negative Breast Cancer Cell Lines | Breast Cancer | Cell Growth | Not specified | Not specified | Suppressed cell growth | [3] |
Signaling Pathway Diagrams
ASCT2 Signaling Pathway
The ASCT2 transporter plays a critical role in supplying glutamine to the cell, which is a key substrate for the TCA cycle and a regulator of the mTORC1 signaling pathway, promoting cell growth and proliferation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. Cryo-EM structures of the human glutamine transporter SLC1A5 (ASCT2) in the outward-facing conformation | eLife [elifesciences.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. selleck.co.jp [selleck.co.jp]
Troubleshooting GPNA hydrochloride assay variability and reproducibility
Technical Support Center: Troubleshooting GPNA Hydrochloride Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for L-γ-glutamyl-p-nitroanilide (GPNA) hydrochloride assays. The following question-and-answer format addresses common issues related to variability and reproducibility, offering practical solutions to ensure reliable and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Category 1: Reagent and Sample Preparation
Q1: My this compound powder is not dissolving properly or is precipitating out of solution. What should I do?
A: this compound has limited aqueous solubility, which is a common challenge.[1] Here are several factors to consider:
-
Choice of Solvent: The most common solvent for GPNA is Dimethyl Sulfoxide (DMSO).[2] Ensure you are using fresh, high-quality, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce solubility.[2]
-
Solubility Limits: Different solvents have different capacities. For high concentrations, ultrasonic treatment may be necessary.[3] Heating to 60°C can also aid dissolution in aqueous buffers like PBS, but stability should be monitored.[3]
-
Acidification: Some protocols dissolve the GPNA substrate in a dilute HCl solution to improve stability and solubility before mixing it with a buffer for the final reaction.[1]
-
Fresh Preparation: Whenever possible, prepare stock solutions fresh.[4] If storing, aliquot solutions to avoid repeated freeze-thaw cycles which can degrade the compound and affect solubility.[2][5]
Q2: I am observing high variability between different aliquots of my GPNA stock solution. What is the likely cause?
A: Inconsistency between aliquots often points to issues with storage or handling.
-
Improper Storage: GPNA powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO are stable for up to one month at -20°C or one year at -80°C.[2] Storing at 4°C is generally for shorter periods.[3][6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound and solvent evaporation, altering the concentration.[2][5] Always prepare single-use aliquots.
-
Homogeneity: Before aliquoting, ensure the stock solution is completely dissolved and homogenous. Vortex or pipette gently to mix before dispensing.
Q3: Can components in my biological samples interfere with the assay?
A: Yes, biological samples can contain substances that inhibit or interfere with enzymatic assays.[4][7]
-
Common Inhibitors: Compounds like EDTA (>0.5 mM), SDS (>0.2%), Sodium Azide (>0.2%), and certain detergents like NP-40 and Tween-20 (>1%) can interfere with results.[7]
-
Sample Matrix Effects: Proteins, lipids, and salts in serum or tissue homogenates can affect enzyme activity and absorbance readings.[4]
-
Mitigation Strategies: Consider deproteinizing samples using a 10 kDa spin filter or perchloric acid (PCA) precipitation, as recommended for some enzymatic assay kits.[7] It is also advisable to run a sample blank (sample without substrate) to check for intrinsic color or turbidity.
Category 2: Assay Protocol and Execution
Q4: My replicate readings within the same experiment are inconsistent. How can I improve precision?
A: Poor reproducibility in replicates is often due to technical inconsistencies during the assay setup.[4]
-
Pipetting Technique: This is a primary source of error. Ensure your pipettes are properly calibrated.[8] When pipetting, use consistent technique, avoid introducing air bubbles, and whenever possible, avoid pipetting very small volumes (<5 µL).[7]
-
Use of Master Mixes: To ensure each well receives the same concentration of reagents, prepare a master reaction mix containing the buffer, substrate, and other common components.[7]
-
Temperature Uniformity: Incubating plates in a stack can create a temperature gradient, with outer wells having a different temperature than inner wells.[8] Ensure even temperature distribution across the entire plate during incubation.
-
Thawing and Mixing: Ensure all kit components are completely thawed and gently mixed before use to guarantee they are in a homogenous solution.[7]
Q5: The reaction rate appears too fast or has already plateaued by my first reading. How can I fix this?
A: This indicates that the reaction is proceeding too quickly for accurate measurement, likely due to an excessively high enzyme concentration. The goal is to measure the initial, linear rate of the reaction.[9][10]
-
Dilute the Sample: The most straightforward solution is to dilute your sample (e.g., serum, cell lysate) to reduce the enzyme concentration. Test several dilutions to find one that results in a steady, measurable rate within the desired time frame.[11]
-
Reduce Incubation Time: If sample dilution is not feasible, shorten the incubation time between readings.
-
Check Substrate Concentration: Ensure the substrate concentration is not limiting, unless you are specifically designing the experiment to measure the Michaelis constant (Km).[12]
Q6: I am seeing high background absorbance in my negative control wells (no enzyme). What could be the cause?
A: High background signal can mask the true result and reduce the assay's sensitivity.[4]
-
Substrate Instability: GPNA may undergo slow, non-enzymatic hydrolysis in the assay buffer, releasing p-nitroaniline. Prepare the substrate mix immediately before use to minimize this.
-
Reagent Contamination: Contamination in the assay buffer or water can lead to background signal. Use fresh, high-purity reagents.[4]
-
Incorrect Plate Type: For colorimetric assays, always use clear, flat-bottom microplates.[7] Using plates designed for fluorescence (black) or luminescence (white) will interfere with absorbance readings.
Category 3: Data Analysis and Interpretation
Q7: My p-nitroaniline (pNA) standard curve is not linear. What are the common causes?
A: A non-linear standard curve will lead to inaccurate quantification of your results.
-
Preparation Errors: Inaccurate serial dilutions of the pNA standard are a frequent cause. Double-check your calculations and pipetting.
-
Reader Settings: Ensure the spectrophotometer is set to the correct wavelength for pNA, which is typically between 405 nm and 418 nm.[11][13]
-
Standard Degradation: If the pNA standard is old or was stored improperly, it may have degraded. Use a fresh or properly stored standard.[4]
-
Saturation: At very high concentrations, the absorbance signal may exceed the linear detection range of the plate reader. Ensure your standard concentrations fall within this range.
Troubleshooting and Experimental Workflows
Visual guides can help diagnose issues systematically and clarify the experimental process.
Caption: The enzymatic reaction catalyzed by γ-glutamyltransferase (GGT) using GPNA.
Caption: A standard workflow for performing a colorimetric GPNA-based GGT assay.
Caption: A decision tree to systematically troubleshoot GPNA assay variability.
Appendices
Appendix A: Key Experimental Protocols
1. General Protocol for GGT Activity Assay
This protocol is a generalized procedure based on common methodologies.[11][13] Users should always refer to their specific kit's instructions.
-
pNA Standard Curve Preparation:
-
Prepare a 2 mM stock solution of p-nitroaniline (pNA) in a suitable solvent (e.g., DMSO).
-
Create a series of standards (e.g., 0, 8, 16, 24, 32, 40 nmol/well) by serially diluting the stock solution in GGT Assay Buffer.
-
Adjust the final volume of each standard to 100 µL in a clear, 96-well plate.
-
-
Sample Preparation:
-
Homogenize tissues (~10 mg) or cells (~1x10⁶) in ~200 µL of cold GGT Assay Buffer.
-
Centrifuge the homogenate at 13,000 x g for 10 minutes to remove insoluble material.
-
Serum samples can often be used directly.
-
Add your prepared samples to the 96-well plate (e.g., 10 µL/well) and bring the final volume to a consistent amount with Assay Buffer. It is recommended to test several sample dilutions.
-
-
Reaction and Measurement:
-
Prepare a Reaction Mix containing the GGT substrate (GPNA).
-
Add the Reaction Mix to each well containing the samples and controls (do not add to pNA standards).
-
Incubate the plate at 37°C.
-
Measure the absorbance (OD) at 418 nm (or 405 nm) at two time points: an initial reading (A₀) shortly after adding the substrate, and a final reading (A₁) after a set incubation period (e.g., 30-120 minutes).
-
-
Calculation:
-
Calculate the change in absorbance (ΔOD = A₁ - A₀).
-
Plot the pNA standard curve and determine the amount (B, in nmol) of pNA produced by your samples by applying the ΔOD to the curve's linear equation.
-
Calculate GGT activity using the formula: Activity (mU/mL) = (B / (Incubation Time in min × Sample Volume in mL)) × Dilution Factor
-
Appendix B: Quantitative Data Summary Tables
Table 1: this compound Solubility
| Solvent | Concentration | Notes | Reference |
|---|---|---|---|
| DMSO | 5 mg/mL (16.46 mM) | Use fresh, anhydrous DMSO. | [2] |
| DMSO | 125 mg/mL (411.59 mM) | Requires ultrasonic treatment. | [3] |
| PBS (Phosphate-Buffered Saline) | 1 mg/mL (3.29 mM) | Requires ultrasonic treatment and heating to 60°C. | [3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (6.85 mM) | For in vivo preparations. |[3] |
Table 2: this compound Storage and Stability
| Form | Storage Temperature | Duration | Reference |
|---|---|---|---|
| Powder | -20°C | 3 years | [2] |
| Stock Solution in Solvent | -80°C | 1 year | [2] |
| Stock Solution in Solvent | -20°C | 1 month |[2] |
References
- 1. WO1984004931A1 - Method and composition for determination of gamma glutamyl transpeptidase - Google Patents [patents.google.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. siriusgenomics.com [siriusgenomics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemscene.com [chemscene.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. anshlabs.com [anshlabs.com]
- 9. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 10. theory.labster.com [theory.labster.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. clearchemdiagnostics.com [clearchemdiagnostics.com]
Minimizing Off-Target Effects of GPNA Hydrochloride: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GPNA hydrochloride. Our resources are designed to help you mitigate off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a competitive inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a sodium-dependent amino acid transporter.[1][2] ASCT2 is responsible for the transport of neutral amino acids, most notably glutamine, across the cell membrane. By blocking ASCT2, GPNA can inhibit glutamine uptake, which is crucial for the growth of many cancer cells.[2]
Q2: What are the known off-target effects of this compound?
This compound is not entirely specific to ASCT2 and has been shown to inhibit other amino acid transporters, including:
-
Sodium-coupled Neutral Amino Acid Transporters (SNATs): GPNA can inhibit members of the SNAT family (e.g., SNAT1, SNAT2).[1]
-
L-type Amino Acid Transporters (LATs): GPNA is a low-affinity competitive inhibitor of system L transporters, such as LAT1 and LAT2.[3][4]
-
Excitatory Amino Acid Transporters (EAATs): Recent studies have indicated that GPNA can also inhibit several members of the EAAT family.[1]
Q3: How can the off-target effects of this compound impact experimental outcomes?
Off-target inhibition of other amino acid transporters can lead to several confounding effects:
-
Inhibition of mTORC1 Signaling: Inhibition of LAT1 by GPNA can reduce the intracellular concentration of essential amino acids like leucine, leading to the inhibition of the mTORC1 signaling pathway.[3][4] This can affect cell growth, proliferation, and autophagy, independent of ASCT2 inhibition.
-
Alterations in Amino Acid Homeostasis: Broad inhibition of amino acid transporters can disrupt cellular amino acid pools, leading to stress responses and metabolic reprogramming that may not be directly related to the inhibition of ASCT2.
-
Misinterpretation of Phenotypes: If off-target effects are not accounted for, observed cellular phenotypes may be incorrectly attributed solely to the inhibition of ASCT2.
Q4: Is this compound a substrate for any enzymes?
Yes, GPNA is a known substrate for the enzyme γ-glutamyltransferase (GGT). GGT can cleave GPNA, which can affect its stability and effective concentration in in vitro and in vivo systems.
Data Presentation: this compound Activity Profile
The following table summarizes the available quantitative data on the activity of this compound against its primary target and provides a comparison with a more potent and selective ASCT2 inhibitor, V-9302.
| Compound | Target | Assay Type | Value | Cell Line/System | Reference |
| This compound | hASCT2 | Electrophysiology (Apparent Affinity) | EC50: 89.1 ± 17.9 μM | Xenopus oocytes | [1] |
| This compound | rASCT2 | Competition with Glutamine | IC50: 38.7 ± 4.8 μM | Xenopus oocytes | [1] |
| This compound | ASCT2 | Glutamine Uptake Inhibition | IC50: ~1000 μM | HEK-293 cells | [5] |
| V-9302 | ASCT2 | Glutamine Uptake Inhibition | IC50: 9.6 μM | HEK-293 cells | [5] |
Experimental Protocols
Protocol 1: Validating GPNA Selectivity in a Cell-Based Assay
This protocol outlines a method to differentiate the effects of ASCT2 inhibition from the off-target effects of GPNA.
Objective: To determine if the observed phenotype is due to the inhibition of ASCT2 or off-target transporters like LAT1.
Materials:
-
Cell line of interest expressing ASCT2 and LAT1
-
This compound
-
A selective LAT1 inhibitor (e.g., JPH203)
-
A selective ASCT2 inhibitor (e.g., V-9302)
-
Cell culture medium and supplements
-
Reagents for the relevant phenotypic assay (e.g., cell proliferation assay, western blot for mTORC1 signaling)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates.
-
Treatment: Treat cells with a dose-response of:
-
This compound
-
The selective LAT1 inhibitor
-
The selective ASCT2 inhibitor
-
A combination of the selective LAT1 and ASCT2 inhibitors
-
Vehicle control (e.g., DMSO)
-
-
Incubation: Incubate the cells for a predetermined time suitable for the phenotypic assay.
-
Phenotypic Analysis: Perform the desired assay to measure the cellular response. For example:
-
Cell Proliferation: Use a standard proliferation assay (e.g., MTT, CellTiter-Glo).
-
mTORC1 Signaling: Perform western blotting for key downstream targets of mTORC1, such as phosphorylated S6 kinase (p-S6K) and phosphorylated 4E-BP1 (p-4E-BP1).
-
-
Data Analysis: Compare the effects of GPNA with those of the selective inhibitors. If the effect of GPNA is mimicked by the selective ASCT2 inhibitor, it is likely on-target. If the effect is more similar to the selective LAT1 inhibitor or the combination treatment, off-target effects are likely significant.
Protocol 2: γ-Glutamyltransferase (GGT) Activity Assay
This protocol can be used to assess the potential for GPNA degradation by GGT in your experimental system.
Objective: To measure GGT activity in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue sample
-
GGT Assay Buffer
-
GGT Substrate (L-γ-Glutamyl-p-nitroanilide)
-
p-Nitroaniline (pNA) Standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-418 nm
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in GGT Assay Buffer.
-
Standard Curve: Prepare a standard curve using the pNA standard.
-
Reaction Setup: Add the GGT substrate to the wells containing the samples.
-
Kinetic Measurement: Measure the absorbance at 405-418 nm at multiple time points to determine the rate of pNA formation.
-
Calculation: Calculate the GGT activity based on the rate of the reaction and the standard curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly potent effect of GPNA at low concentrations. | The cell line may have high expression of off-target transporters (e.g., LAT1) that are more sensitive to GPNA. | 1. Characterize the expression levels of ASCT2, SNATs, and LATs in your cell line using qPCR or western blotting. 2. Use a more selective ASCT2 inhibitor (e.g., V-9302) as a control to confirm ASCT2-specific effects. |
| Variability in experimental results between batches. | 1. Degradation of GPNA by GGT in serum-containing media. 2. Inconsistent this compound stock solution preparation. | 1. Perform experiments in serum-free media if possible, or test for GGT activity. 2. Prepare fresh stock solutions of this compound and ensure complete dissolution. |
| GPNA treatment does not inhibit glutamine uptake. | 1. Low expression of ASCT2 in the cell line. 2. Presence of alternative glutamine transporters. | 1. Confirm ASCT2 expression in your cell line. 2. Investigate the expression of other glutamine transporters (e.g., SNAT1, SNAT2). |
| Observed phenotype does not correlate with ASCT2 inhibition. | The phenotype is likely due to off-target effects on other transporters like LAT1, leading to mTORC1 inhibition. | 1. Perform the GPNA selectivity validation protocol (Protocol 1). 2. Use siRNA or CRISPR to specifically knock down ASCT2 and see if the phenotype is replicated. |
Visualizations
Signaling Pathways
Caption: this compound's on- and off-target effects on amino acid transport and mTORC1 signaling.
Experimental Workflow
Caption: Workflow for validating this compound's mechanism of action and minimizing off-target effects.
Logical Relationship
Caption: Decision tree for interpreting experimental results with this compound.
References
- 1. Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ASCT2‐mediated glutamine uptake blocks prostate cancer growth and tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. GPNA inhibits the sodium-independent transport system L for neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
GPNA hydrochloride degradation and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GPNA hydrochloride in cell culture experiments, focusing on its degradation and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: GPNA (L-γ-Glutamyl-p-nitroanilide) hydrochloride is a widely used inhibitor of the amino acid transporter ASCT2 (SLC1A5). It is also known to inhibit other sodium-dependent amino acid transporters of the SNAT family and the sodium-independent LAT1/2 transporters. However, it is crucial to note that GPNA is also a substrate for the enzyme γ-glutamyltransferase (GGT).[1]
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal stability, prepare stock solutions of this compound in anhydrous DMSO or sterile water. It is recommended to store stock solutions in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.
Q3: What is the primary cause of this compound degradation in cell culture?
A3: The primary cause of this compound degradation in cell culture is enzymatic hydrolysis by γ-glutamyltransferase (GGT).[1] GGT is an enzyme often present on the surface of various cell types, particularly cancer cells. It cleaves the γ-glutamyl bond of GPNA, releasing p-nitroaniline (PNA).[1]
Q4: Is this compound itself cytotoxic?
A4: The cytotoxicity of GPNA can be complex. In cell lines with high GGT activity, the degradation product, p-nitroaniline (PNA), has been shown to be the primary mediator of cytotoxic effects, rather than the parent compound GPNA.[1] Therefore, the observed cytotoxicity may not be a direct result of ASCT2 inhibition by GPNA.
Q5: How can I minimize the degradation of GPNA in my experiments?
A5: To minimize GGT-mediated degradation, you can:
-
Use a GGT inhibitor, such as GGsTop, in your culture medium.[1]
-
Use cell lines with low or negligible GGT expression.
-
Reduce the incubation time of GPNA with your cells.
-
Replenish the GPNA-containing medium at regular intervals during long-term experiments.
Q6: What is the expected half-life of GPNA in cell culture media?
A6: The half-life of GPNA in cell culture media is highly dependent on the presence and activity of GGT in the cultured cells. In the presence of GGT-positive cells, the half-life can be significantly shorter than in cell-free media or in cultures with GGT-negative cells. Specific half-life data is often cell-line and condition-dependent. It is recommended to determine the stability of GPNA in your specific experimental setup.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound.
-
Solution: The enzymatic activity of GGT in your cell line might be degrading GPNA. Confirm the GGT expression level of your cells. If GGT is present, consider using a GGT inhibitor or a different ASCT2 inhibitor. To assess degradation, you can measure the concentration of GPNA and its breakdown product, p-nitroaniline (PNA), over time using HPLC.
-
-
Possible Cause: Off-target effects.
-
Solution: GPNA is known to inhibit other amino acid transporters besides ASCT2.[1] Consider the potential impact on other transport systems in your experimental model.
-
-
Possible Cause: Incorrect preparation or storage of GPNA stock solution.
-
Solution: Ensure that the stock solution was prepared using an appropriate solvent and stored at the recommended temperature in aliquots to avoid repeated freeze-thaw cycles.
-
Issue 2: Higher than expected cytotoxicity.
-
Possible Cause: GGT-mediated conversion of GPNA to the more toxic p-nitroaniline (PNA).[1]
-
Solution: Measure the GGT activity of your cell line. If it is high, the observed cytotoxicity is likely due to PNA. You can confirm this by co-incubating with a GGT inhibitor, which should reduce the cytotoxicity. Alternatively, test the direct effect of PNA on your cells.
-
-
Possible Cause: Cell line hypersensitivity.
-
Solution: Perform a dose-response curve to determine the optimal non-toxic concentration of GPNA for your specific cell line and experimental duration.
-
Issue 3: No observable effect of GPNA treatment.
-
Possible Cause: Rapid degradation of GPNA.
-
Solution: If your cells have high GGT activity, GPNA may be degraded before it can exert its inhibitory effect on ASCT2. Increase the frequency of media changes with fresh GPNA or use a higher initial concentration. Consider using a GGT inhibitor.
-
-
Possible Cause: Low expression of the target transporter (ASCT2).
-
Solution: Confirm the expression level of ASCT2 in your cell line using techniques like Western blotting or qPCR. If ASCT2 expression is low, GPNA may not produce a significant effect.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: The inhibitory effect of GPNA may take time to manifest. Perform a time-course experiment to determine the optimal incubation period.
-
Data Presentation
Table 1: Factors Affecting this compound Stability in Cell Culture
| Factor | Effect on Stability | Recommendations |
| γ-Glutamyltransferase (GGT) | Enzymatically degrades GPNA to p-nitroaniline (PNA), significantly reducing its stability and altering its biological activity. | Assess GGT expression in your cell line. Use a GGT inhibitor if necessary. |
| Temperature | Higher temperatures can accelerate chemical degradation. | Store stock solutions at -20°C or -80°C. Conduct cell culture experiments at a constant 37°C. |
| pH | Deviations from physiological pH (around 7.4) may affect the chemical stability of GPNA. | Maintain a stable pH in your cell culture medium using appropriate buffering systems (e.g., bicarbonate/CO2). |
| Cell Density | Higher cell density can lead to a faster depletion of GPNA due to increased GGT activity per well/dish. | Standardize cell seeding densities across experiments. |
| Incubation Time | Longer incubation times increase the extent of degradation, especially in the presence of GGT. | Optimize incubation time and consider replenishing GPNA for long-term studies. |
Table 2: GGT Activity in Common Cancer Cell Lines (Qualitative)
| Cell Line | Cancer Type | GGT Activity | Reference |
| A549 | Lung Cancer | High | [1] |
| HT29 | Colorectal Cancer | Moderate | |
| HCT116 | Colorectal Cancer | Low | |
| SHIN3 | Ovarian Cancer | High (Positive Control) | |
| MCF-7 | Breast Cancer | Variable | |
| PC-3 | Prostate Cancer | Variable | |
| Jurkat | T-cell Leukemia | Low |
Note: GGT activity can vary between different sources and culture conditions. It is recommended to determine the GGT activity of your specific cell line.
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media
This protocol allows for the assessment of both chemical and enzymatic degradation of GPNA.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Your cell line of interest
-
GGT inhibitor (e.g., GGsTop) (optional)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
96-well plates or other culture vessels
Procedure:
-
Preparation of GPNA Solutions: Prepare a stock solution of GPNA in DMSO. Spike the cell culture medium (with and without serum) to the desired final concentration of GPNA.
-
Experimental Setup:
-
Chemical Stability (Cell-Free): Add the GPNA-containing medium to empty wells of a culture plate.
-
Enzymatic Stability (With Cells): Seed your cells in a culture plate and allow them to adhere. Replace the medium with the GPNA-containing medium.
-
(Optional) GGT Inhibition Control: In a parallel set of wells with cells, add the GGT inhibitor along with the GPNA-containing medium.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the culture medium from each condition.
-
Sample Preparation: Centrifuge the collected samples to remove any cells or debris. If necessary, dilute the supernatant with the mobile phase.
-
HPLC Analysis: Analyze the samples using the HPLC method described in Protocol 2 to determine the concentrations of GPNA and PNA.
-
Data Analysis: Plot the concentration of GPNA versus time for each condition. Calculate the half-life (t½) of GPNA under each condition.
Protocol 2: HPLC Method for Quantification of GPNA and p-Nitroaniline (PNA)
This is a general reverse-phase HPLC method that can be optimized for your specific system.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Example Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at two wavelengths: one for GPNA (e.g., ~315 nm) and one for PNA (e.g., ~380 nm). Alternatively, a photodiode array (PDA) detector can be used to scan a range of wavelengths.
-
Injection Volume: 20 µL.
-
Standard Curve: Prepare standard curves for both GPNA and PNA in the same cell culture medium used for the experiment to account for matrix effects.
Visualizations
Caption: Enzymatic degradation pathway of this compound by γ-glutamyltransferase (GGT).
Caption: Workflow for determining the stability of this compound in cell culture.
Caption: Logical workflow for troubleshooting inconsistent results with GPNA.
References
How to control for GGT activity when studying ASCT2 inhibition by GPNA hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for γ-glutamyltransferase (GGT) activity when studying AS-CT2 inhibition by GPNA hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (L-γ-glutamyl-p-nitroanilide hydrochloride) is a chemical compound used in research as an inhibitor of the amino acid transporter ASCT2 (Alanine, Serine, Cysteine Transporter 2).[1] ASCT2 is a glutamine transporter, and its inhibition is a therapeutic strategy being explored in various cancers that are dependent on glutamine for their growth and proliferation. However, the utility of GPNA is complicated by its lack of specificity.
Q2: What is the major challenge when using GPNA to study ASCT2 inhibition?
The primary challenge is that GPNA is not only an inhibitor of ASCT2 but also a well-known substrate for the enzyme γ-glutamyltransferase (GGT).[2][3] GGT is a membrane-bound enzyme that can hydrolyze GPNA. This dual interaction can lead to confounding experimental results.[2][3]
Q3: What are the consequences of GGT-mediated GPNA hydrolysis in my experiments?
The hydrolysis of GPNA by GGT has two main consequences that can interfere with your results:
-
Reduced effective concentration of GPNA: As GGT breaks down GPNA, the concentration available to inhibit ASCT2 decreases over time.[4]
-
Generation of a cytotoxic byproduct: The hydrolysis of GPNA produces p-nitroaniline (PNA), which is cytotoxic and can induce apoptosis.[2][4][5] This can lead to researchers misinterpreting the cytotoxic effects of PNA as a direct result of ASCT2 inhibition.[2][4][5]
Q4: How can I control for GGT activity in my experiments?
There are several strategies to control for GGT activity:
-
Co-treatment with a GGT-specific inhibitor: Using a specific GGT inhibitor, such as GGsTop, can block the hydrolysis of GPNA.[4]
-
Monitor GPNA hydrolysis: Spectrophotometrically measuring the release of the chromogenic product PNA at 405 nm can quantify the extent of GGT activity.[4]
-
Use GGT-deficient cell lines or controls: Comparing results between cells with high and low (or no) GGT expression can help differentiate the effects of ASCT2 inhibition from GPNA hydrolysis.
-
Consider alternative, more specific ASCT2 inhibitors: Newer inhibitors, such as V-9302, are more potent and selective for ASCT2 and are not known to be GGT substrates.[1][6]
-
Validate findings with genetic knockdown: Using techniques like shRNA to specifically silence the ASCT2 gene can confirm that the observed effects are indeed due to the loss of ASCT2 function.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in experimental results with GPNA. | GGT activity in your cell line is hydrolyzing GPNA, leading to inconsistent effective concentrations. | 1. Measure GGT activity in your cell line. 2. Co-incubate with the GGT inhibitor GGsTop. 3. Monitor PNA release to assess the rate of GPNA hydrolysis. |
| Observed cytotoxicity does not correlate with ASCT2 expression levels. | The observed cell death may be due to the cytotoxic effects of PNA, a byproduct of GPNA hydrolysis by GGT, rather than ASCT2 inhibition.[2][4][5] | 1. Test the cytotoxicity of PNA alone on your cells. 2. Use the GGT inhibitor GGsTop to prevent PNA formation. 3. Confirm your findings using a more specific ASCT2 inhibitor like V-9302 or by ASCT2 shRNA knockdown. |
| GPNA shows low potency in inhibiting glutamine uptake. | GPNA is known to be a relatively low-potency inhibitor of ASCT2.[1] Additionally, GGT activity could be reducing the effective concentration of GPNA. | 1. Consider using a more potent inhibitor like V-9302. 2. If using GPNA, ensure you are using a sufficiently high concentration and control for GGT activity. |
| Unsure if the observed effects are on-target for ASCT2. | GPNA is not entirely specific to ASCT2 and can inhibit other amino acid transporters.[7] The off-target effects, combined with GGT-mediated hydrolysis, can complicate data interpretation. | 1. Validate your key findings by knocking down ASCT2 using shRNA. This will provide a more definitive link between the phenotype and ASCT2 function. 2. Compare the effects of GPNA with a more specific inhibitor like V-9302. |
Quantitative Data Summary
The following tables summarize key quantitative data for GPNA and related compounds.
Table 1: Inhibitor Potency
| Compound | Target | IC50 / Ki | Cell Line / Condition |
| This compound | ASCT2 | ~1000 µM (IC50) | HEK-293 cells[1] |
| V-9302 | ASCT2 | 9.6 µM (IC50) | HEK-293 cells[1] |
| GGsTop | Human GGT | 170 µM (Ki) | N/A |
Table 2: Cytotoxicity Data
| Cell Line | Compound | Concentration | Treatment Duration | Observation |
| A549 | GPNA | 250 µM | 48 hrs | Significant increase in apoptosis and decrease in cell viability.[4] |
| A549 | GPNA + GGsTop | 250 µM GPNA, 20 µM GGsTop | 48 hrs | Cytotoxic effects of GPNA are completely prevented.[4] |
| A549 | p-nitroaniline (PNA) | ~50 µM (IC50) | 48 hrs | Dose-dependent decrease in cell viability.[2] |
| BEAS-2B (low GGT) | GPNA | >1 mM (IC50) | 48 hrs | Very limited sensitivity to GPNA.[4] |
Experimental Protocols
Protocol 1: Controlling for GGT Activity with a Specific Inhibitor (GGsTop)
This protocol describes how to co-treat cells with GPNA and the GGT-specific inhibitor GGsTop to prevent the hydrolysis of GPNA.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
GGsTop (GGT inhibitor)
-
Vehicle (e.g., sterile water or DMSO, depending on inhibitor solubility)
-
96-well plates for viability assays
-
Reagents for your chosen viability assay (e.g., MTT, resazurin)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your cell line and the duration of the experiment. Allow cells to adhere overnight.
-
Preparation of Treatment Media:
-
Prepare a stock solution of GPNA in the appropriate vehicle.
-
Prepare a stock solution of GGsTop in the appropriate vehicle.
-
On the day of the experiment, prepare fresh treatment media containing the final desired concentrations of GPNA and/or GGsTop. Include the following control groups:
-
Vehicle control
-
GPNA alone
-
GGsTop alone
-
GPNA + GGsTop
-
-
-
Treatment: Remove the old media from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Assessment of Cell Viability: Following incubation, assess cell viability using your chosen method (e.g., MTT assay).
Protocol 2: Monitoring GPNA Hydrolysis by Measuring p-Nitroaniline (PNA) Release
This protocol allows for the quantification of GGT activity in your cell culture by monitoring the release of the chromogenic product PNA.
Materials:
-
Cell line of interest cultured in a multi-well plate (e.g., 24-well or 96-well)
-
Complete cell culture medium
-
This compound
-
Spectrophotometer or plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding: Seed cells in a clear-bottom multi-well plate.
-
Treatment: Replace the culture medium with fresh medium containing GPNA at the desired concentration.
-
Spectrophotometric Reading:
-
Immediately after adding the GPNA-containing medium, take an initial absorbance reading at 405 nm (this will serve as your baseline).
-
At regular time intervals (e.g., every 30 minutes or every hour), measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the baseline absorbance from all subsequent readings to determine the change in absorbance over time.
-
The increase in absorbance at 405 nm is proportional to the amount of PNA released and, therefore, to the GGT activity.
-
Protocol 3: Validation of ASCT2 Inhibition using shRNA
This protocol provides a general workflow for using short hairpin RNA (shRNA) to knock down ASCT2 expression and validate the on-target effects of GPNA.
Materials:
-
Cell line of interest
-
Lentiviral or retroviral shRNA constructs targeting ASCT2 (at least two different sequences are recommended)
-
Non-targeting (scramble) shRNA control vector
-
Transfection reagent or viral packaging and transduction reagents
-
Puromycin or other selection antibiotic
-
Reagents for Western blotting or qRT-PCR to validate knockdown
-
This compound
Procedure:
-
shRNA Delivery: Introduce the ASCT2-targeting shRNA and control shRNA into your cells using either transfection or viral transduction.
-
Selection of Stable Knockdown Cells: If using a vector with a selection marker, treat the cells with the appropriate antibiotic (e.g., puromycin) to select for cells that have successfully integrated the shRNA construct.
-
Validation of ASCT2 Knockdown:
-
Western Blot: Lyse the cells and perform a Western blot to assess the levels of ASCT2 protein in the knockdown and control cell lines.
-
qRT-PCR: Isolate RNA from the cells and perform quantitative real-time PCR to measure the levels of ASCT2 mRNA.
-
-
Functional Assays: Once you have confirmed successful knockdown of ASCT2, perform your functional assays (e.g., glutamine uptake, cell proliferation) with and without GPNA treatment in both the ASCT2 knockdown and control cell lines.
-
Data Analysis: Compare the effects of GPNA in the control cells versus the ASCT2 knockdown cells. If the effects of GPNA are significantly attenuated in the knockdown cells, it provides strong evidence that the observed phenotype is on-target for ASCT2.
Visualizations
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GPNA Hydrochloride Selectivity for ASCT2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GPNA hydrochloride to study the ASCT2 transporter. Our aim is to help you improve the selectivity of your experiments and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective inhibitor for ASCT2?
A1: While widely used as an ASCT2 inhibitor, L-γ-glutamyl-p-nitroanilide (GPNA) hydrochloride is not strictly selective for ASCT2.[1][2][3][4][5] It is a competitive inhibitor with low affinity for ASCT2 and has been shown to inhibit other amino acid transporters, including:
-
Sodium-dependent transporters: SNAT1, SNAT2, SNAT4, SNAT5[6][7][8]
-
Sodium-independent transporters: LAT1, LAT2 (System L transporters)[1][6][7]
-
Excitatory amino acid transporters (EAATs) [9]
This lack of specificity is a critical consideration when designing experiments and interpreting data.
Q2: What is the typical effective concentration of this compound in cell-based assays?
A2: The effective concentration of GPNA can vary significantly depending on the cell line and experimental conditions. Reported concentrations range from 10 µM to 2 mM.[6][10] For example, in A549 cells, GPNA induced a dose-dependent decrease in cell viability with an IC50 of approximately 250 μM.[6][7] In pancreatic cancer cell lines, 2 mM GPNA was used to significantly decrease cell growth.[10] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q3: Are there any known off-target effects of this compound that could affect my experimental results?
A3: Yes, beyond its inhibition of other amino acid transporters, GPNA is also a substrate for the enzyme γ-glutamyltransferase (GGT).[2][7][8] The hydrolysis of GPNA by GGT can release p-nitroaniline (PNA), a metabolite that can induce cytotoxic effects independent of ASCT2 inhibition.[2] This is an important consideration in long-term experiments or in cell lines with high GGT expression.
Q4: Are there more selective alternatives to GPNA for inhibiting ASCT2?
A4: Yes, several other ASCT2 inhibitors with improved selectivity have been developed. One such inhibitor is V-9302, which has demonstrated a significantly higher potency for ASCT2 compared to GPNA.[11][12] However, it is important to note that some studies suggest V-9302 may also have off-target effects.[12][13] As with any inhibitor, careful validation in your experimental system is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results with GPNA treatment. | Off-target effects: GPNA is inhibiting other transporters (e.g., LAT1, SNATs) in your cell line, leading to broader effects on amino acid homeostasis.[1][4] | 1. Validate transporter expression: Profile the expression of major amino acid transporters (ASCT2, LAT1, SNATs) in your cell line. 2. Use combination treatments: Inhibit LAT1 with a specific inhibitor like JPH203 in conjunction with GPNA to isolate the effects of ASCT2 inhibition. 3. siRNA knockdown: Use siRNA to specifically knockdown ASCT2 and compare the phenotype to that observed with GPNA treatment.[10][14] |
| High levels of cytotoxicity observed at effective GPNA concentrations. | GGT-mediated toxicity: Your cells may have high γ-glutamyltransferase (GGT) activity, leading to the release of cytotoxic p-nitroaniline (PNA) from GPNA.[2] | 1. Measure GGT activity: Assess the GGT activity in your cell line. 2. Use a GGT inhibitor: Co-treat with a GGT inhibitor to prevent the breakdown of GPNA. 3. Use a lower GPNA concentration for shorter durations. |
| GPNA does not inhibit glutamine uptake in my cells. | Low ASCT2 expression: Your cell line may not express sufficient levels of ASCT2 for it to be the primary glutamine transporter. | 1. Confirm ASCT2 expression: Verify ASCT2 mRNA and protein expression levels in your cells. 2. Investigate other glutamine transporters: Other transporters like SNAT1 and SNAT2 can also transport glutamine. |
| Difficulty dissolving this compound. | Improper solvent or storage: this compound has specific solubility and storage requirements. | 1. Use fresh DMSO: Moisture-absorbing DMSO can reduce solubility.[7] 2. Follow recommended storage conditions: Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[6] |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound and V-9302 on ASCT2
| Inhibitor | Target | Assay Type | Cell Line | IC50 / Ki | Reference |
| This compound | ASCT2 | Cell-free assay | - | 55 µM (Ki) | [7] |
| This compound | ASCT2 | Cell viability | A549 | ~250 µM (IC50) | [7] |
| This compound | Glutamine Uptake | HEK-293 | - | ~1000 µM (IC50) | [11] |
| V-9302 | ASCT2 | Glutamine Uptake | HEK-293 | 9.6 µM (IC50) | [8][11] |
| V-9302 | ASCT2 | - | - | 7-10 µM (IC50) | [4][5] |
Experimental Protocols
Protocol 1: Glutamine Uptake Assay
This protocol measures the inhibition of glutamine uptake by this compound.
Materials:
-
Cells expressing ASCT2
-
This compound
-
[³H]-L-glutamine
-
Assay Buffer (137 mM NaCl, 5.1 mM KCl, 0.77 mM KH₂PO₄, 0.71 mM MgSO₄·7H₂O, 1.1 mM CaCl₂, 10 mM D-glucose, 10 mM HEPES, pH 7.4)[11]
-
Lysis Buffer (e.g., RIPA buffer)
-
Scintillation fluid and counter
Procedure:
-
Seed cells in a suitable multi-well plate and grow to desired confluency.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[7]
-
Wash cells three times with 100 µL of pre-warmed Assay Buffer.[11]
-
Prepare working solutions of GPNA at various concentrations in Assay Buffer. Include a vehicle control.
-
Pre-incubate cells with the GPNA working solutions or vehicle for a specified time (e.g., 15 minutes) at 37°C.
-
Add [³H]-L-glutamine (final concentration ~500 nM) to each well and incubate for a defined period (e.g., 15 minutes) at 37°C.[11]
-
To terminate the uptake, rapidly wash the cells three times with ice-cold Assay Buffer.
-
Lyse the cells with Lysis Buffer.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
-
Calculate the percentage of inhibition for each GPNA concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Viability Assay
This protocol assesses the effect of this compound on cell proliferation.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT or other viability reagent
-
96-well plate
-
Plate reader
Procedure:
-
Seed 100–250 cells per well in a 96-well plate and allow them to attach overnight.[7]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the medium in the wells with the GPNA-containing medium or a vehicle control.
-
Incubate the cells for the desired duration (e.g., 48 hours).[6] For longer-term assays, refresh the medium with GPNA every two days.[7]
-
At the end of the incubation period, add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate as required for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of viable cells for each GPNA concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Mechanism of action and off-target effects of this compound.
Caption: Troubleshooting workflow for experiments using this compound.
References
- 1. GPNA inhibits the sodium-independent transport system L for neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPNA inhibits the sodium-independent transport system l for neutral amino acids [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 5. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeting ASCT2‐mediated glutamine uptake blocks prostate cancer growth and tumour development - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding experimental artifacts with GPNA hydrochloride treatment
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of GPNA hydrochloride and to help troubleshoot potential experimental artifacts.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound in a question-and-answer format.
Issue: Unexpectedly high cytotoxicity is observed at concentrations intended for ASCT2 inhibition.
-
Possible Cause 1: Off-target effects. this compound is not completely specific for the ASCT2 transporter. It is also known to inhibit other amino acid transporters, such as the SNAT family (SNAT1/2/4/5) and the sodium-independent transporters LAT1 and LAT2.[1][2][3] Inhibition of these transporters, particularly LAT1 which facilitates the uptake of essential amino acids, can lead to cell death.[3]
-
Suggested Solution:
-
Determine the cytotoxic concentration: Perform a dose-response curve to establish the IC50 value for cytotoxicity in your specific cell line. For instance, in A549 cells, the IC50 was reported to be approximately 250 μM after 48 hours of treatment.[1][2]
-
Use the lowest effective concentration: To minimize off-target effects, use the lowest possible concentration of this compound that still produces the desired inhibitory effect on ASCT2.
-
Employ orthogonal controls: Validate your findings by comparing the results of this compound treatment with those from a more specific ASCT2 inhibitor (if available) or from genetic knockdown of ASCT2 using siRNA or shRNA.
-
-
Possible Cause 2: Poor solubility leading to precipitation. this compound has limited solubility in aqueous solutions.[1] If it is not fully dissolved, it can precipitate in the cell culture medium, leading to cellular stress and toxicity.
-
Suggested Solution:
-
Adhere to dissolution protocols: For in vitro studies, preparing a stock solution in DMSO is a common practice.[1] For in vivo applications, the use of co-solvents such as PEG300 and Tween-80 may be required.[2]
-
Visually inspect solutions: Before application, always ensure that the this compound is completely dissolved. If any precipitate is visible, a fresh solution should be prepared.
-
Sterile filtration: Filter-sterilizing the final working solution can help to remove any microscopic, undissolved particles.
-
Issue: No observable phenotype is detected after treatment with this compound.
-
Possible Cause 1: Suboptimal concentration or incubation time. The effective concentration and duration of treatment can differ significantly between cell lines, influenced by factors such as the expression levels of ASCT2 and other transporters, and the cell's metabolic state.
-
Suggested Solution:
-
Optimize experimental conditions: Conduct a time-course and dose-response study to identify the optimal concentration and incubation time for your specific experimental setup.
-
Confirm target engagement: Where feasible, measure the uptake of a known ASCT2 substrate, such as ¹⁴C-labeled glutamine, in the presence and absence of this compound to confirm that the drug is effectively inhibiting its target at the concentration being used.
-
-
Possible Cause 2: The cell line is not dependent on ASCT2-mediated glutamine uptake. Some cell lines may utilize alternative pathways for glutamine uptake or may not be highly reliant on glutamine for their growth and survival.
-
Suggested Solution:
-
Characterize your cell model: Measure the expression level of ASCT2 in your cells of interest.
-
Assess glutamine dependency: To determine if your cells are a suitable model for studying ASCT2 inhibition, culture them in a glutamine-deficient medium and observe any effects on their viability or proliferation.
-
Issue: Results from this compound treatment are inconsistent with those from genetic knockdown of ASCT2.
-
Possible Cause: Off-target effects of this compound. As previously noted, GPNA can inhibit several other amino acid transporters.[1][2][3] Consequently, the phenotype observed with this compound treatment may be a composite of both on-target (ASCT2 inhibition) and off-target effects, the latter of which would not be present in a specific ASCT2 knockdown model.
-
Suggested Solution:
-
Conduct rescue experiments: After treatment with this compound, supplement the culture medium with essential amino acids that are transported by the known off-target transporters (e.g., leucine for LAT1). If the observed phenotype is reversed, it is indicative of an off-target effect.
-
Use multiple validation methods: Corroborate your findings using at least two independent methods, such as a more specific small molecule inhibitor (if one is available) and a genetic knockdown approach (siRNA/shRNA).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is primarily recognized as a competitive inhibitor of the ASCT2 (Alanine, Serine, Cysteine-preferring Transporter 2) amino acid transporter, which plays a significant role in glutamine uptake in many types of cancer cells.[1][2][3]
Q2: What are the known off-target effects of this compound? A2: this compound has been demonstrated to inhibit other amino acid transporters, including the sodium-dependent SNAT family (SNAT1/2/4/5) and the sodium-independent LAT1 and LAT2 transporters.[1][2][3]
Q3: What is a typical working concentration for this compound in cell culture? A3: The effective working concentration can vary considerably depending on the cell type and the experimental endpoint. It is always advisable to perform a dose-response experiment. For context, in A549 cells, a dose-dependent reduction in cell viability was noted in the range of 10-1000 μM, with an IC50 of approximately 250 μM after 48 hours of treatment.[1][2]
Q4: How should I prepare and store this compound solutions? A4: For in vitro experiments, a stock solution can be prepared in DMSO and stored at -20°C for up to one month or at -80°C for up to six months.[2] For in vivo studies, specific formulations containing co-solvents such as PEG300, Tween-80, and saline are recommended.[2] It is crucial to ensure the compound is fully dissolved before use.
Q5: What are the essential control experiments to include when using this compound? A5: The most critical control is to distinguish between on-target and off-target effects. This can be accomplished by:
-
Comparing the effects of this compound with those of a genetic knockdown of ASCT2 (e.g., using siRNA or shRNA).
-
Performing rescue experiments by supplementing the medium with amino acids that are transported by known off-target transporters.
-
Including a vehicle control (e.g., DMSO) at the same concentration as that used in the this compound-treated samples.
Data Presentation
Table 1: Solubility of this compound
| Solvent System | Concentration | Observations |
| DMSO | ≥ 125 mg/mL | Requires sonication. |
| PBS | 1 mg/mL | Requires sonication and heating to 60°C.[1] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | Results in a clear solution.[1] |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL | Results in a clear solution.[1] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL | Clear solution suitable for in vivo use.[2] |
| Data summarized from MedChemExpress product information.[1][2] |
Table 2: Cytotoxicity of this compound in A549 Cells
| Concentration (μM) | Incubation Time (hours) | Effect on Cell Viability |
| 10 - 1000 | 48 | Dose-dependent decrease.[1][2] |
| ~250 | 48 | IC50 (concentration for 50% inhibition).[1][2] |
| Data from Corti A, et al. (2019) as cited by MedChemExpress.[1][2] |
Experimental Protocols
Protocol: Control Experiment to Validate the Specificity of this compound Effects
Objective: To ascertain whether an observed cellular phenotype following this compound treatment is a result of ASCT2 inhibition or off-target effects on other amino acid transporters, such as LAT1.
Materials:
-
Cells of interest
-
This compound
-
ASCT2-targeting siRNA/shRNA and a non-targeting control
-
Transfection reagent
-
Complete cell culture medium
-
Leucine-free cell culture medium
-
L-Leucine solution
-
Reagents for the desired downstream assay (e.g., cell viability, proliferation, metabolic flux analysis)
Methodology:
-
Genetic Knockdown of ASCT2:
-
Transfect cells with either ASCT2-targeting siRNA/shRNA or a non-targeting control, following the manufacturer's protocol.
-
After 48-72 hours, confirm the efficiency of the knockdown using qRT-PCR or Western blot.
-
Perform the desired downstream assay on both the knockdown and control cells.
-
-
This compound Treatment and Leucine Rescue:
-
Plate the cells and allow them to adhere overnight.
-
Prepare four treatment groups:
-
Vehicle control (e.g., DMSO) in complete medium.
-
This compound in complete medium.
-
This compound in leucine-free medium.
-
This compound with L-Leucine supplementation in leucine-free medium.
-
-
Treat the cells with the desired concentration of this compound for the predetermined optimal duration.
-
Perform the downstream assay.
-
-
Data Analysis and Interpretation:
-
Compare the phenotype of the ASCT2 knockdown cells with that of the GPNA-treated cells. If the phenotypes are similar, this suggests that the effect of this compound is primarily on-target.
-
If the phenotype of the GPNA-treated cells is more severe than that of the ASCT2 knockdown, and if this phenotype is reversed by the addition of L-Leucine, this strongly indicates an off-target effect on LAT1.
-
Visualizations
Caption: this compound's intended and off-target inhibition.
Caption: Workflow for troubleshooting unexpected GPNA-HCl results.
Caption: Distinguishing on-target vs. off-target GPNA-HCl effects.
References
Validation & Comparative
A Head-to-Head Battle: GPNA Hydrochloride vs. V-9302 for ASCT2 Inhibition in Cancer Cells
For researchers, scientists, and drug development professionals navigating the landscape of cancer metabolism, the glutamine transporter ASCT2 (SLC1A5) has emerged as a critical therapeutic target. Two small molecules, GPNA hydrochloride and V-9302, have been widely scrutinized for their ability to block this transporter and starve cancer cells of a key nutrient. This guide provides an objective comparison of their performance, supported by experimental data, to inform strategic research decisions.
The reliance of many cancer cells on glutamine for survival and proliferation has made its transport mechanisms, particularly ASCT2, an attractive vulnerability to exploit.[1][2][3] Both this compound and V-9302 have been employed as chemical probes to dissect the role of ASCT2 in cancer and to evaluate its potential as a drug target. While both inhibit glutamine uptake, a closer examination of the evidence reveals significant differences in their potency, specificity, and resulting cellular effects.
Quantitative Comparison of Inhibitor Performance
A critical aspect of evaluating any inhibitor is its potency, often measured by the half-maximal inhibitory concentration (IC50). The available data consistently demonstrates that V-9302 is a significantly more potent inhibitor of ASCT2-mediated glutamine uptake than this compound.
| Inhibitor | IC50 for Glutamine Uptake | Cell Line | Key Findings & Off-Target Effects |
| V-9302 | 9.6 µM[4][5][6] | HEK-293 | Exhibits approximately 100-fold greater potency than GPNA.[4] However, some studies suggest V-9302 also inhibits other amino acid transporters, including SNAT2 and LAT1, questioning its absolute specificity for ASCT2.[7][8][9] |
| This compound | ~1000 µM (1 mM)[4] | HEK-293 | Demonstrates significantly lower potency compared to V-9302.[4] It is also known to be non-specific, inhibiting other transporters such as SNAT1, SNAT2, LAT1, and LAT2.[7][10][11][12] It also functions as a substrate for γ-glutamyltransferase (GGT).[10][11] |
| ~250 µM[10][11] | A549 |
Delving into the Experimental Evidence
The stark contrast in potency and the questions surrounding specificity are illuminated by the experimental protocols used to characterize these inhibitors.
Experimental Protocol: Measuring Glutamine Uptake Inhibition
This protocol outlines a common method used to assess the inhibitory effect of compounds on ASCT2-mediated glutamine uptake.
-
Cell Culture: Human cancer cell lines (e.g., HEK-293, A549, or specific cancer lines of interest) are cultured in appropriate media and conditions. For glutamine uptake assays, cells are typically seeded in 96-well plates.[8][10][13]
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or V-9302 for a defined period.
-
Radiolabeled Glutamine Uptake: A solution containing a radiolabeled form of glutamine (e.g., ³H-glutamine) is added to the cells.[4]
-
Incubation and Lysis: Cells are incubated for a short period to allow for glutamine transport. Subsequently, the cells are washed to remove extracellular radiolabeled glutamine and then lysed.
-
Scintillation Counting: The amount of intracellular radiolabeled glutamine is quantified using a scintillation counter.
-
Data Analysis: The results are normalized to a vehicle control, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Protocol: Cell Viability and Proliferation Assays
To understand the functional consequences of ASCT2 inhibition, researchers often perform cell viability and proliferation assays.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.[8][10][13]
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or V-9302.[10][13]
-
Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours).[4][10]
-
Viability Assessment: Cell viability is measured using various assays, such as MTT, CellTiter-Glo, or by direct cell counting.[10][14]
-
Data Analysis: The percentage of viable cells is calculated relative to untreated control cells, allowing for the determination of the inhibitor's effect on cell growth.
Visualizing the Molecular Landscape
To better understand the context of this comparison, the following diagrams illustrate the ASCT2 signaling pathway and a typical experimental workflow.
Caption: The ASCT2 transporter facilitates the uptake of extracellular glutamine, fueling cancer cell metabolism and signaling pathways like mTORC1 to promote proliferation. Both this compound and V-9302 act to inhibit this process.
Caption: A generalized workflow for comparing the efficacy of ASCT2 inhibitors, involving cell treatment, specific assays, and data analysis to determine potency and effects on cell viability.
Concluding Remarks
The evidence strongly indicates that V-9302 is a more potent inhibitor of ASCT2-mediated glutamine transport than this compound.[4] This higher potency allows for its use at lower concentrations, which can be advantageous in experimental settings. However, the field is evolving, with research highlighting a lack of absolute specificity for both compounds.[7][8][9] It is crucial for researchers to be aware of these potential off-target effects and to interpret their findings with caution. For studies demanding high potency and a relatively better specificity profile for ASCT2, V-9302 appears to be the superior choice over this compound. Nevertheless, the quest for highly specific and potent ASCT2 inhibitors remains an active area of research in the development of novel cancer therapies.
References
- 1. Targeting ASCT2-mediated glutamine metabolism inhibits proliferation and promotes apoptosis of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting ASCT2‐mediated glutamine uptake blocks prostate cancer growth and tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 8. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GPNA inhibits the sodium-independent transport system L for neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An anti-ASCT2 monoclonal antibody suppresses gastric cancer growth by inducing oxidative stress and antibody dependent cellular toxicity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to γ-Glutamyltransferase (GGT) Substrates: GPNA Hydrochloride vs. Physiological and Fluorogenic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of γ-glutamyl-p-nitroanilide (GPNA) hydrochloride with other key substrates for the measurement of γ-glutamyltransferase (GGT) activity. The following sections detail the kinetic properties, experimental protocols, and underlying enzymatic pathways for these compounds, supported by experimental data to inform substrate selection for your research needs.
Introduction to γ-Glutamyltransferase and its Substrates
γ-Glutamyltransferase (GGT) is a cell-surface enzyme crucial for glutathione metabolism, drug detoxification, and cellular antioxidant defense.[1][2] It catalyzes the transfer of a γ-glutamyl moiety from a donor substrate to an acceptor, which can be an amino acid, a peptide, or water.[1] The choice of substrate for GGT activity assays is critical and depends on the specific research question, desired sensitivity, and physiological relevance.
GPNA is a widely used synthetic, chromogenic substrate for GGT.[3] Its hydrolysis by GGT releases a yellow product, p-nitroaniline, which can be easily measured spectrophotometrically.[3] However, GPNA is not a natural substrate of GGT and its kinetic properties differ significantly from physiological substrates.[4] This guide will compare GPNA hydrochloride to key physiological substrates like glutathione (GSH) and fluorogenic substrates that offer higher sensitivity.
Comparative Analysis of GGT Substrates
The selection of a GGT substrate significantly impacts the experimental results and their physiological interpretation. This section provides a comparative overview of the kinetic parameters of commonly used GGT substrates.
Data Presentation: Kinetic Properties of GGT Substrates
The following table summarizes the Michaelis-Menten constants (Km) for various GGT substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Substrate | Enzyme | Km (µM) | Notes |
| GPNA | GGT1 | ~1000 | Non-physiological, chromogenic substrate used in standard assays.[4] |
| Glutathione (GSH) | Human GGT1 | 10.60 ± 0.07 | Physiological substrate.[4] |
| Human GGT5 | 11 | [4] | |
| Oxidized Glutathione (GSSG) | Human GGT1 | 8.80 ± 0.05 | [4] |
| Human GGT5 | 43 | [4] | |
| Leukotriene C4 (LTC4) | Human GGT1 | 10.8 ± 0.1 | [4] |
| Human GGT5 | 10.2 | [4] | |
| S-Nitrosoglutathione (GSNO) | GGT | 398 ± 31 | [5] |
| L-γ-Glutamyl-AMC | GGT | Not specified | Fluorogenic substrate, offers high sensitivity.[6] |
Experimental Protocols
Detailed methodologies for the key GGT activity assays are provided below.
GGT Activity Assay using this compound (Colorimetric Method)
This protocol is based on the Szasz method, where GGT catalyzes the transfer of the γ-glutamyl group from GPNA to an acceptor, glycylglycine. The rate of p-nitroaniline formation is measured spectrophotometrically at 405 nm.[3][7]
Materials:
-
GGT Assay Buffer (e.g., Tris buffer, pH 8.25-8.6)[7]
-
L-γ-glutamyl-p-nitroanilide (GPNA) solution
-
Glycylglycine solution
-
Spectrophotometer capable of reading at 405 nm
-
96-well plate (for microplate reader assays) or cuvettes
-
Sample containing GGT (e.g., serum, cell lysate)
Procedure:
-
Reagent Preparation: Prepare a working solution containing GPNA and glycylglycine in the GGT assay buffer. The final concentrations may need optimization but are typically in the millimolar range.[4][7]
-
Assay Reaction:
-
Add a specific volume of the sample to a microplate well or cuvette.
-
Initiate the reaction by adding the GPNA/glycylglycine working solution.
-
The total reaction volume will depend on the format (e.g., 200 µL for a 96-well plate).
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm.
-
Continue to record the absorbance at regular intervals (e.g., every minute) for a set period.
-
-
Calculation: The GGT activity is proportional to the rate of increase in absorbance and can be calculated using the molar extinction coefficient of p-nitroaniline.
GGT Activity Assay using Physiological Substrates (Glutamate Release Assay)
This method measures the hydrolysis of physiological γ-glutamyl compounds by quantifying the released glutamate. This assay is performed at physiological pH and provides a more biologically relevant measure of GGT activity.[4]
Principle:
GGT hydrolyzes the γ-glutamyl bond of a substrate (e.g., GSH), releasing glutamate. The glutamate is then oxidized by glutamate dehydrogenase, which is coupled to the reduction of a tetrazolium salt to a colored formazan product, measured spectrophotometrically.[4]
Materials:
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)[4]
-
Physiological substrate (e.g., GSH, GSSG)
-
L-glutamate detection system (containing glutamate dehydrogenase, NAD+, diaphorase, and a tetrazolium salt)[4]
-
Spectrophotometer
Procedure:
-
A solution containing the physiological substrate is prepared in the assay buffer.
-
The L-glutamate detection system components are prepared in a separate solution.
-
The substrate solution and the detection system solution are mixed in a microplate well.
-
The reaction is initiated by the addition of the GGT-containing sample.
-
The formation of the formazan product is monitored continuously at its absorbance maximum (e.g., 490 nm).[4]
GGT Activity Assay using Fluorogenic Substrates
This assay utilizes a fluorogenic substrate, such as L-γ-Glutamyl-7-amido-4-methylcoumarin (L-γ-Glutamyl-AMC), which is non-fluorescent until cleaved by GGT to release the highly fluorescent 7-Amino-4-Methylcoumarin (AMC). This method offers significantly higher sensitivity compared to colorimetric assays.
Materials:
-
GGT Assay Buffer
-
L-γ-Glutamyl-AMC substrate solution
-
Fluorometer with excitation at ~365 nm and emission at ~460 nm
-
96-well black plates with clear bottoms
-
Sample containing GGT
Procedure:
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Add the sample to the wells of a black microplate.
-
Initiate the reaction by adding the substrate solution.
-
Incubate the plate at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths at regular intervals. The rate of fluorescence increase is proportional to the GGT activity.
Mandatory Visualizations
GGT Catalytic Cycle
Caption: The catalytic cycle of γ-glutamyltransferase (GGT).
Experimental Workflow for GGT Substrate Comparison
References
- 1. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
- 2. About: Gamma-glutamyltransferase [dbpedia.org]
- 3. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 4. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. content.abcam.com [content.abcam.com]
- 7. biolabo.fr [biolabo.fr]
Cross-Validation of GPNA Hydrochloride Effects with ASCT2 siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common methods for inhibiting the amino acid transporter ASCT2 (SLC1A5): the pharmacological inhibitor GPNA (L-γ-glutamyl-p-nitroanilide) hydrochloride and genetic knockdown using small interfering RNA (siRNA). Understanding the nuances, efficacy, and off-target effects of each method is critical for accurately interpreting experimental results and advancing research in areas such as oncology and metabolic disorders.
At a Glance: GPNA Hydrochloride vs. ASCT2 siRNA
| Feature | This compound | ASCT2 siRNA Knockdown |
| Mechanism of Action | Competitive inhibitor of the ASCT2 transporter.[1] Also reported to inhibit other amino acid transporters (e.g., LAT1).[1] | Post-transcriptional gene silencing, leading to reduced ASCT2 protein expression. |
| Specificity | Can exhibit off-target effects by inhibiting other transporters.[1] | Highly specific to the ASCT2 mRNA sequence, minimizing off-target protein inhibition. |
| Method of Application | Added to cell culture medium at a desired concentration. | Transfected into cells using a delivery agent. |
| Duration of Effect | Transient, dependent on the compound's stability and presence in the medium. | Can be transient or stable (using shRNA), depending on the experimental design. |
| Typical Concentration | 1-2 mM for significant growth inhibition in various cancer cell lines.[2] | Varies by cell line and transfection efficiency, typically in the nanomolar range. |
Quantitative Comparison of Effects
The following tables summarize quantitative data from studies that have utilized both this compound and ASCT2 knockdown to assess their impact on cancer cell lines.
Table 1: Inhibition of Cell Growth
| Cell Line | Treatment | Concentration/ Target | % Growth Inhibition | Citation |
| Pancreatic (BxPC-3) | GPNA | 2 mM | Significant decrease over 7 days | [2] |
| Pancreatic (BxPC-3) | shRNA | ASCT2 | Pronounced reduction over 7 days | [2] |
| Pancreatic (PANC-1) | GPNA | 2 mM | Significant decrease over 7 days | [2] |
| Pancreatic (PANC-1) | shRNA | ASCT2 | Pronounced reduction over 7 days | [2] |
| Pancreatic (AsPC-1) | GPNA | 2 mM | Significant decrease over 7 days | [2] |
| Pancreatic (AsPC-1) | shRNA | ASCT2 | Pronounced reduction over 7 days | [2] |
| Prostate (PC-3) | GPNA | Not specified | Inhibition of cell proliferation | [3] |
| Prostate (PC-3) | shRNA | ASCT2 | Decreased cell proliferation | [3] |
| Triple-Negative Breast (HCC1806) | GPNA | 1 mM | Repressed cell growth | [4] |
| Triple-Negative Breast (HCC1806) | shRNA | ASCT2 | Prevented cellular proliferation | [5] |
Table 2: Induction of Apoptosis
| Cell Line | Treatment | Observation | % Increase in Apoptosis | Citation |
| Pancreatic (BxPC-3) | shRNA | Increased apoptosis | From 0.93% to 4.72% | [2] |
| Pancreatic (PANC-1) | shRNA | Increased apoptosis | From 2.39% to 10.3% | [2] |
| Pancreatic (AsPC-1) | shRNA | Increased apoptosis | From 2.46% to 10.95% | [2] |
| Triple-Negative Breast (HCC1806) | GPNA | Significant increase in apoptotic cells | Not specified | [4] |
Table 3: Reduction in Glutamine Uptake
| Cell Line | Treatment | Observation | Citation | |---|---|---| | Prostate (LNCaP) | GPNA | Decreased glutamine uptake |[3] | | Prostate (LNCaP) | shRNA | Decreased glutamine transport |[3] | | Prostate (PC-3) | GPNA | Decreased glutamine uptake |[3] | | Prostate (PC-3) | shRNA | Decreased glutamine transport |[3] | | Pancreatic Cancer Cells | GPNA (2 mM) | Decreased glutamine consumption |[2] | | Pancreatic Cancer Cells | shRNA | Decreased glutamine consumption |[2] |
Signaling Pathway Analysis: The mTORC1 Axis
Both GPNA and ASCT2 siRNA impact the mTORC1 signaling pathway, a critical regulator of cell growth and proliferation. Inhibition of ASCT2 leads to reduced glutamine uptake, which in turn can suppress mTORC1 activity.
Caption: Inhibition of ASCT2 by GPNA or siRNA disrupts glutamine uptake, leading to mTORC1 inactivation.
Experimental Workflow
The following diagram outlines a typical workflow for comparing the effects of GPNA and ASCT2 siRNA.
References
- 1. GPNA inhibits the sodium-independent transport system L for neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting ASCT2-mediated glutamine metabolism inhibits proliferation and promotes apoptosis of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ASCT2‐mediated glutamine uptake blocks prostate cancer growth and tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCT2/SLC1A5 controls glutamine uptake and tumour growth in triple-negative basal-like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GPNA hydrochloride specificity compared to other glutamine transport inhibitors
For Researchers, Scientists, and Drug Development Professionals
Glutamine, the most abundant amino acid in the bloodstream, is a critical nutrient for rapidly proliferating cells, including cancer cells. It serves as a key source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and plays a vital role in maintaining redox homeostasis. The transport of glutamine across the cell membrane is mediated by a variety of transporters, with ASCT2 (SLC1A5) being a primary contributor in many cancer types. Consequently, inhibiting glutamine transport has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of GPNA (L-γ-glutamyl-p-nitroanilide) hydrochloride with other prominent glutamine transport inhibitors, focusing on their specificity, mechanism of action, and supporting experimental data.
Inhibitor Specificity and Potency
The efficacy and utility of a glutamine transport inhibitor are largely determined by its potency and specificity for its target transporter(s). GPNA hydrochloride is a widely used inhibitor of the glutamine transporter ASCT2; however, it is known to have a broad specificity, also inhibiting other sodium-dependent and -independent amino acid transporters.[1][2][3] This lack of specificity can complicate the interpretation of experimental results and may lead to off-target effects.
In contrast, other inhibitors have been developed with improved potency and selectivity. V-9302, for example, demonstrates a significantly higher potency for ASCT2 compared to GPNA.[4][5] Other strategies to inhibit glutamine metabolism include targeting the enzyme glutaminase (GLS), which converts glutamine to glutamate. CB-839 (Telaglenastat) is a potent and selective inhibitor of GLS1.[6][7] Another class of inhibitors, represented by 6-diazo-5-oxo-L-norleucine (DON), acts as a broad-spectrum glutamine antagonist, inhibiting multiple enzymes that utilize glutamine.[8][9]
The following table summarizes the inhibitory potency (IC50 values) of this compound and other key glutamine transport inhibitors against their primary targets.
| Inhibitor | Primary Target(s) | IC50 (µM) | Cell Line/System | Reference(s) |
| This compound | ASCT2 | ~250 - 1000 | A549, HEK-293 | [4] |
| SNAT1, -2, -4, -5 | Not specified | [10] | ||
| LAT1, LAT2 | Not specified | [1][10] | ||
| V-9302 | ASCT2 | 9.6 | HEK-293 | [1][4][10] |
| SNAT2 | Not specified | 143B, HCC1806 | [11][12] | |
| LAT1 | Not specified | 143B, HCC1806 | [11] | |
| CB-839 (Telaglenastat) | GLS1 | 0.024 | Recombinant human glutaminase C | [6] |
| DON (6-diazo-5-oxo-L-norleucine) | Pan-glutamine utilizing enzymes | Not applicable (irreversible inhibitor) | [8][9][13] |
Mechanism of Action
The various glutamine transport inhibitors employ distinct mechanisms to disrupt glutamine metabolism, leading to different downstream cellular effects.
This compound acts as a competitive inhibitor of ASCT2, blocking the uptake of glutamine.[3] However, its mechanism is complicated by the fact that it is also a substrate for γ-glutamyltransferase (GGT).[2] GGT-mediated hydrolysis of GPNA can release p-nitroaniline (PNA), which can have cytotoxic effects independent of glutamine transport inhibition.[2] Furthermore, GPNA has been shown to inhibit the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.[3]
V-9302 is a more potent and selective competitive antagonist of ASCT2-mediated glutamine transport.[4] Its inhibition of glutamine uptake leads to decreased mTOR activity, induction of apoptosis, and increased oxidative stress in cancer cells.[4][5]
CB-839 targets the intracellular enzyme glutaminase (GLS1), which catalyzes the conversion of glutamine to glutamate.[6] By inhibiting GLS1, CB-839 blocks the first step in glutaminolysis, leading to a depletion of downstream metabolites and ultimately inducing cell death.[6]
DON is a glutamine analog that acts as an irreversible inhibitor of a broad range of glutamine-utilizing enzymes.[8][9] This broad activity profile leads to a more profound disruption of cellular metabolism compared to more targeted inhibitors, but also carries the risk of greater toxicity to normal tissues.[8][9]
Signaling Pathways and Experimental Workflows
The inhibition of glutamine transport triggers a cascade of downstream signaling events and provides a basis for various experimental approaches to study its effects.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. GPNA inhibits the sodium-independent transport system L for neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glutamine Antagonist » Johns Hopkins Drug Discovery [drugdiscovery.jhu.edu]
- 9. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 13. Differential effects of glutamine inhibition strategies on anti-tumor CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GPNA Hydrochloride and Other Apoptosis-Inducing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptosis-inducing agent L-γ-Glutamyl-p-nitroanilide (GPNA) hydrochloride with other well-established inducers: Staurosporine, Doxorubicin, and TNF-related apoptosis-inducing ligand (TRAIL). The following sections present a summary of their performance based on experimental data, detailed methodologies for key experiments, and visual representations of their signaling pathways.
Introduction to Apoptosis-Inducing Agents
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Consequently, agents that can induce apoptosis in cancer cells are of significant interest in drug development.
-
GPNA Hydrochloride: Initially known as an inhibitor of the glutamine transporter ASCT2, recent studies have shown that L-γ-Glutamyl-p-nitroanilide (GPNA) hydrochloride can induce apoptosis in cancer cells. Its mechanism is linked to the activation of a caspase-9 dependent pathway[1]. GPNA is also a substrate for the enzyme γ-glutamyltransferase (GGT), and its cytotoxic effects can be modulated by GGT activity[1].
-
Staurosporine: A potent, albeit non-selective, protein kinase inhibitor, Staurosporine is a widely used tool compound to induce apoptosis in a variety of cell types. It triggers the intrinsic apoptotic pathway, primarily through the activation of caspases[1][2][3].
-
Doxorubicin: A well-known chemotherapeutic agent, Doxorubicin induces apoptosis by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species. Its action can activate both the intrinsic and extrinsic apoptotic pathways[4][5][6].
-
TRAIL (TNF-related apoptosis-inducing ligand): As a member of the tumor necrosis factor (TNF) superfamily, TRAIL selectively induces apoptosis in cancer cells by binding to its death receptors (DR4 and DR5) and activating the extrinsic apoptotic pathway[7][8].
Data Presentation: A Quantitative Comparison
The following tables summarize the efficacy of this compound and the other apoptosis-inducing agents in the A549 non-small cell lung cancer cell line, a common model for apoptosis studies. It is important to note that experimental conditions can vary between studies, affecting direct comparability.
| Agent | Cell Line | Concentration | Incubation Time | Apoptotic Effect | Reference |
| This compound | A549 | 250 µM | 48 hours | Significant increase in apoptosis index | [1][9] |
| Staurosporine | A549 | 100 nM | 24 hours | Significant increase in apoptosis | [10] |
| Doxorubicin | A549 | 2 µM | 24 hours | Increased apoptosis | [11][12] |
| TRAIL | A549 | 100 ng/ml | 24 hours | Resistance to apoptosis (sensitization required) | [13][14][15] |
Table 1: Comparison of Apoptotic Induction in A549 Cells
| Agent | Cell Line | IC50 Value | Reference |
| This compound | A549 | ~250 µM | |
| Staurosporine | A549 | 10.47 ± 0.64 µM | [11] |
| Doxorubicin | A549 | 5.05 ± 0.13 µM | [11] |
| TRAIL | A549 | Resistant | [13][14][15] |
Table 2: Comparative IC50 Values in A549 Cells
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Culture and Treatment
A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For apoptosis induction, cells are seeded and allowed to adhere overnight before being treated with the respective agents (this compound, Staurosporine, Doxorubicin, or TRAIL) at the indicated concentrations and for the specified durations.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay is used to quantify the percentage of apoptotic and necrotic cells.[16]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Healthy cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[16]
-
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: The assay utilizes a synthetic tetrapeptide substrate (DEVD) conjugated to a chromophore, p-nitroaniline (pNA). Activated caspase-3 cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.
-
Procedure:
-
Lyse treated and untreated cells to release cellular proteins.
-
Incubate the cell lysate with the DEVD-pNA substrate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in caspase-3 activity is calculated relative to the untreated control.
-
Western Blotting for Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Procedure:
-
Extract total protein from treated and untreated cells.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bcl-2 and Bax.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the discussed apoptosis-inducing agents and a typical experimental workflow for their comparison.
References
- 1. bosterbio.com [bosterbio.com]
- 2. kumc.edu [kumc.edu]
- 3. mpbio.com [mpbio.com]
- 4. biologi.ub.ac.id [biologi.ub.ac.id]
- 5. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. biogot.com [biogot.com]
- 8. abcam.com [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of staurosporine on the mobility and invasiveness of lung adenocarcinoma A549 cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Effect of Chloroquine on Doxorubicin-induced Apoptosis in A549 Cells | Anticancer Research [ar.iiarjournals.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Construction and characterization of a new TRAIL soluble form, active at picomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms underlying reversed TRAIL sensitivity in acquired bortezomib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of GPNA Hydrochloride's Anticancer Effects: A Comparative Analysis Across Diverse Cancer Cell Lines
A detailed examination of the in vitro effects of L-γ-Glutamyl-p-nitroanilide (GPNA) hydrochloride reveals a variable landscape of cytotoxicity and apoptotic induction across different cancer cell lines. This variability is largely dictated by the expression and activity of the enzyme γ-glutamyltransferase (GGT), which metabolizes GPNA into the cytotoxic compound p-nitroaniline (PNA). This guide provides a comparative analysis of GPNA's effects, supported by experimental data, to offer researchers and drug development professionals a clear perspective on its reproducibility and potential as a cancer therapeutic.
GPNA hydrochloride is widely recognized as an inhibitor of the glutamine transporter ASCT2, which is often upregulated in cancer cells to meet their high metabolic demands. However, emerging evidence indicates that the primary mechanism of GPNA's cytotoxicity is not solely due to the inhibition of glutamine transport but rather its enzymatic conversion into PNA by GGT.[1][2][3] Consequently, the sensitivity of cancer cells to GPNA is intrinsically linked to their GGT activity.
Comparative Efficacy of this compound
To assess the reproducibility of GPNA's effects, we have compiled available data on its half-maximal inhibitory concentration (IC50) and its metabolite, PNA, across various cancer cell lines.
| Cell Line | Cancer Type | GPNA IC50 (µM) | PNA IC50 (µM) | GGT Activity | Reference |
| A549 | Lung Carcinoma | ~250 | ~50 | High | [1][2] |
| BEAS-2B | Normal Bronchial Epithelium | >1000 | >250 | Low | [1] |
Note: The table above is a summary of currently available public data. Further research across a broader panel of cancer cell lines is necessary for a more comprehensive understanding of GPNA's differential effects.
The data clearly demonstrates that the lung carcinoma cell line A549, which exhibits high GGT activity, is significantly more sensitive to GPNA than the normal bronchial epithelial cell line BEAS-2B, which has low GGT expression.[1] This underscores the pivotal role of GGT in mediating GPNA's cytotoxic effects. The higher potency of PNA compared to GPNA in A549 cells further supports the hypothesis that PNA is the primary cytotoxic agent.
Experimental Protocols
To ensure the reproducibility of findings related to this compound, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate its effects.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Expose the cells to a range of this compound concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of GPNA that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 250 µM) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in GPNA's action and its evaluation, the following diagrams are provided.
References
Validating the Metabolic Effects of GPNA Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GPNA hydrochloride's metabolic effects, supported by experimental data. We delve into its mechanism of action, compare its performance with alternative compounds, and provide detailed experimental protocols for validation using metabolomics.
GPNA (L-γ-Glutamyl-p-nitroanilide) hydrochloride is widely recognized as a competitive inhibitor of the Alanine, Serine, Cysteine Transporter 2 (ASCT2), a key transporter for glutamine in many cancer cells. By blocking glutamine uptake, GPNA aims to disrupt cancer cell metabolism and proliferation. However, its effects are not limited to ASCT2, as it also demonstrates inhibitory action on other amino acid transporters, including the L-type amino acid transporter 1 (LAT1). This guide explores the metabolic consequences of GPNA treatment and provides a framework for its validation using metabolomics.
Performance Comparison: this compound vs. Alternatives
The primary therapeutic strategy behind GPNA is the induction of metabolic stress in cancer cells by limiting their access to glutamine, a crucial nutrient for various cellular processes. To objectively assess its efficacy, we compare its metabolic impact with that of other inhibitors targeting glutamine metabolism, such as V-9302 (a more potent ASCT2 inhibitor) and CB-839 (a glutaminase inhibitor).
| Metabolic Parameter | This compound | V-9302 | CB-839 (Glutaminase Inhibitor) |
| Glutamine Uptake | Significantly Reduced | Potently Reduced (~100-fold more than GPNA) | No direct effect on uptake |
| Intracellular Glutamine | Decreased | Significantly Decreased | Increased (due to blocked conversion) |
| α-Ketoglutarate (α-KG) | Decreased | Decreased | Significantly Decreased |
| ATP Production | Decreased | Decreased | Decreased |
| Reactive Oxygen Species (ROS) | Increased | Increased | Increased |
| mTORC1 Signaling | Inhibited | Inhibited | Inhibited |
| Downstream Metabolites | Reduced levels of N-acetylserine and other amino acids. | Reduced levels of N-acetylserine. | Alterations in TCA cycle intermediates and amino acid levels.[1][2][3] |
Experimental Protocols
Validating the metabolic effects of this compound requires robust and well-controlled experimental designs. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Lines: Utilize cancer cell lines with known dependence on glutamine metabolism (e.g., prostate cancer cell lines PC-3, LNCaP; breast cancer cell lines MDA-MB-231, BT549; or pancreatic cancer cell lines BxPC-3, PANC-1).
-
Culture Conditions: Culture cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Treat cells with a predetermined concentration of this compound (e.g., 1-2 mM) for a specified duration (e.g., 24-48 hours). Include vehicle-treated cells as a negative control. For comparison, treat parallel cultures with equimolar concentrations of alternative inhibitors like V-9302 or CB-839.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the culture medium and washing the cells twice with ice-cold 0.9% NaCl solution.
-
Extraction: Add ice-cold 80% methanol to the culture plates and incubate for 10 minutes on ice to extract polar metabolites.
-
Harvesting: Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Sample Collection: Collect the supernatant containing the metabolites for LC-MS analysis.
LC-MS Based Metabolomics Analysis
-
Chromatography: Separate metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometry: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.
-
Data Acquisition: Acquire data in a data-dependent or data-independent acquisition mode to capture both MS1 and MS/MS spectra for metabolite identification.
Data Analysis
-
Peak Picking and Alignment: Process the raw LC-MS data using software such as XCMS, MZmine, or vendor-specific software to detect and align metabolic features.
-
Metabolite Identification: Identify metabolites by matching their accurate mass and fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB).
-
Statistical Analysis: Perform univariate and multivariate statistical analyses (e.g., t-tests, ANOVA, PCA, PLS-DA) to identify metabolites that are significantly altered by GPNA treatment compared to controls.
-
Pathway Analysis: Use tools like MetaboAnalyst to identify metabolic pathways significantly impacted by the observed changes in metabolite levels.
Visualizing the Impact of this compound
To better understand the mechanisms of action and the experimental process, the following diagrams illustrate the key signaling pathways affected by GPNA and a typical metabolomics workflow.
References
- 1. Frontiers | Metabolomic profiling of triple negative breast cancer cells suggests that valproic acid can enhance the anticancer effect of cisplatin [frontiersin.org]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. The Landscape of Cancer Cell Line Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GPNA Hydrochloride and Other GGT Inhibitors in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of γ-glutamyl-p-nitroanilide (GPNA) hydrochloride and other known inhibitors of γ-glutamyltransferase (GGT) based on their performance in enzymatic assays. The data presented is compiled from publicly available scientific literature to assist researchers in selecting the appropriate compounds for their studies.
Introduction to GGT and its Inhibition
Gamma-glutamyltransferase (GGT) is a cell-surface enzyme crucial for glutathione metabolism, providing cells with a source of cysteine for intracellular synthesis of this vital antioxidant.[1] Its role in various pathological conditions, including cancer, has made it a target for therapeutic intervention. The development of potent and specific GGT inhibitors is an active area of research. This guide focuses on the enzymatic properties of GPNA hydrochloride in comparison to established GGT inhibitors like Acivicin, OU749, and the serine-borate complex.
Comparative Analysis of GGT Inhibitors
While this compound is widely recognized as a chromogenic substrate for GGT, its role as a direct inhibitor is not well-documented with a specific inhibitory constant (Kᵢ) in the literature.[2] It is primarily used to measure GGT activity through the release of p-nitroaniline.[3] In contrast, other compounds have been extensively characterized as GGT inhibitors with defined kinetic parameters.
The following table summarizes the inhibitory constants (Kᵢ or Kᵢᵢ) of several well-known GGT inhibitors. These values represent the concentration of the inhibitor required to produce half-maximum inhibition and are indicative of their potency.
| Inhibitor | Enzyme Source | Assay Type | Inhibition Type | Kᵢ / Kᵢᵢ (µM) |
| Acivicin | Helicobacter pylori GGT | Time-dependent inactivation | Covalent | 19.7[4] |
| OU749 | Human Kidney GGT | L-GpNA Transpeptidation | Uncompetitive | 17.6 (intrinsic Kᵢ)[5] |
| Human Kidney GGT | L-GpNA Transpeptidation | Uncompetitive | 73 (Kᵢᵢ)[6] | |
| Serine-borate complex | Human GGT1 | L-Glutamate Release Assay | Competitive | 500[6] |
| Human GGT5 | L-Glutamate Release Assay | Competitive | 4200[6] |
Note: The potency of an inhibitor can vary depending on the enzyme source, assay conditions, and the type of inhibition.
Experimental Protocols
The determination of GGT inhibition constants involves specific enzymatic assays. Below are detailed methodologies for the key experiments cited in this guide.
L-γ-glutamyl-p-nitroanilide (L-GpNA) Transpeptidation Assay
This is the most common method for measuring GGT activity and the inhibitory effects of various compounds.[7]
-
Principle: GGT catalyzes the transfer of the γ-glutamyl group from the donor substrate, L-GpNA, to an acceptor substrate, typically glycylglycine (GlyGly). This reaction releases p-nitroaniline, a chromophore that can be quantified spectrophotometrically at 405-418 nm.[3][7]
-
Reagents:
-
Procedure:
-
Prepare a reaction mixture containing buffer, GlyGly, and the GGT enzyme.
-
Add the inhibitor at the desired concentration and pre-incubate with the enzyme if required.
-
Initiate the reaction by adding the L-GpNA substrate.
-
Monitor the increase in absorbance at 405-418 nm over time using a spectrophotometer.
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.
-
Inhibition constants (Kᵢ or Kᵢᵢ) are determined by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
-
D-γ-glutamyl-p-nitroanilide (D-GpNA) Hydrolysis Assay
This assay is used to measure the hydrolysis activity of GGT, as D-GpNA cannot act as an acceptor substrate.[7]
-
Principle: GGT catalyzes the hydrolysis of D-GpNA, releasing p-nitroaniline. The rate of p-nitroaniline formation is measured spectrophotometrically.
-
Reagents:
-
GGT enzyme solution
-
D-GpNA solution (concentration is typically varied, e.g., 0.125 mM to 1 mM)[7]
-
Buffer solution
-
Inhibitor solution at various concentrations
-
-
Procedure:
-
The procedure is similar to the L-GpNA transpeptidation assay, but without the addition of an acceptor substrate like GlyGly.
-
The reaction is initiated with the addition of D-GpNA, and the rate of p-nitroaniline formation is monitored.
-
L-Glutamate Release Assay
This assay measures the hydrolysis of the physiological substrate, glutathione (GSH), by quantifying the release of glutamate.[7]
-
Principle: GGT hydrolyzes GSH into glutamate and cysteinylglycine. The released glutamate is then measured using a coupled enzyme assay system that results in a detectable product.
-
Reagents:
-
GGT enzyme solution
-
Glutathione (GSH) solution (e.g., 5 µM to 20 µM)[7]
-
Buffer solution
-
Inhibitor solution at various concentrations
-
Glutamate detection system (commercially available kits)
-
-
Procedure:
-
The GGT-catalyzed hydrolysis of GSH is performed in the presence and absence of the inhibitor.
-
The reaction is stopped, and the amount of glutamate produced is quantified using the detection system, often involving a colorimetric or fluorometric readout.
-
Visualizing GGT Activity and Inhibition
The following diagrams illustrate the enzymatic reaction of GGT and the workflow for inhibitor screening.
References
- 1. Development and evaluation of a boronate inhibitor of gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 101.200.202.226 [101.200.202.226]
- 3. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 4. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel, species-specific class of uncompetitive inhibitors of gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5096812A - Assay method for gamma glutamyltransferase (GGT) in liquid blood and dried blood - Google Patents [patents.google.com]
Head-to-head comparison of GPNA hydrochloride and benzylserine as ASCT2 inhibitors
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for investigating the role of amino acid transporters in cancer and other diseases. Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, is a key transporter of glutamine and other neutral amino acids, and its upregulation in various cancers has made it an attractive therapeutic target. This guide provides a detailed, data-supported comparison of two commonly used ASCT2 inhibitors: γ-L-glutamyl-p-nitroanilide (GPNA) hydrochloride and benzylserine.
This comparative analysis delves into the inhibitory potency, selectivity, and cellular effects of these two compounds. While both have been instrumental in early studies of ASCT2 function, they exhibit distinct profiles that are critical to consider for experimental design and data interpretation.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data for GPNA hydrochloride and benzylserine as ASCT2 inhibitors. It is important to note that the inhibitory concentrations can vary depending on the cell line and experimental conditions.
| Parameter | This compound | Benzylserine |
| ASCT2 IC50 | ~250 µM (A549 cells)[1][2] - 1000 µM (HEK-293 cells)[3] | Reported in the millimolar range; specific IC50 values are not consistently cited in the literature.[4][5] |
| Selectivity | Non-selective; also inhibits SNAT1, SNAT2, SNAT4, SNAT5, LAT1, and LAT2.[1][2][6] | Non-selective; also inhibits ASCT1, LAT1, LAT2, SNAT1, and SNAT2.[7][8][9] |
| Effect on Cancer Cell Viability | Induces a dose-dependent decrease in viability; IC50 of ~250 µM in A549 cells.[2] | Reduces cell viability in breast cancer cell lines (MCF-7, HCC1806, MDA-MB-231) at a concentration of 10 mM.[7] |
Delving into the Experimental Data
The data presented above is derived from various experimental assays designed to probe the function of ASCT2. Understanding the methodologies behind these findings is crucial for their correct interpretation.
Experimental Protocol: Glutamine Uptake Assay
A common method to determine the inhibitory potency of compounds against ASCT2 is the radiolabeled glutamine uptake assay.
Objective: To measure the rate of glutamine transport into cells and assess the inhibitory effect of test compounds.
Materials:
-
Cancer cell line expressing ASCT2 (e.g., HEK-293, A549, or breast cancer cell lines)
-
[³H]-L-glutamine (radiolabeled substrate)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test inhibitors (this compound, benzylserine)
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in a multi-well format and grow to a suitable confluence.
-
Pre-incubation: Wash the cells with the assay buffer to remove any residual amino acids from the culture medium.
-
Inhibition: Add the test inhibitor (GPNA or benzylserine) at various concentrations to the cells and incubate for a defined period.
-
Substrate Addition: Introduce a solution containing a known concentration of [³H]-L-glutamine to initiate the uptake reaction.
-
Uptake Termination: After a specific time, rapidly wash the cells with ice-cold assay buffer to stop the transport process.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter. This value is proportional to the amount of glutamine taken up by the cells.
-
Data Analysis: Plot the percentage of glutamine uptake inhibition against the inhibitor concentration to determine the IC50 value.
Experimental Protocol: Cell Viability Assay (MTT Assay)
To assess the impact of ASCT2 inhibition on cell proliferation and survival, a cell viability assay such as the MTT assay is frequently employed.
Objective: To determine the cytotoxic or cytostatic effects of ASCT2 inhibitors on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test inhibitors (this compound, benzylserine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the test inhibitors for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble formazan product.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot it against the inhibitor concentration to determine the IC50 value for cell viability.
Visualizing the Mechanism of Action
To better understand the biological context of ASCT2 inhibition, the following diagrams illustrate the ASCT2 signaling pathway and a typical experimental workflow.
Caption: ASCT2's role in cancer cell growth and mTORC1 signaling.
Caption: A typical experimental workflow for assessing ASCT2 inhibitor potency.
Concluding Remarks
Both this compound and benzylserine have served as valuable tools in the initial exploration of ASCT2's role in cancer biology. However, their utility is limited by their low potency and lack of specificity.
-
This compound has a more defined, albeit high, IC50 range for ASCT2 inhibition. Its off-target effects on other amino acid transporters are well-documented.
-
Benzylserine also exhibits low, millimolar-range potency against ASCT2 and demonstrates a broad inhibitory profile against several other key amino acid transporters.
For researchers aiming to specifically dissect the function of ASCT2, the use of these inhibitors requires careful consideration and the inclusion of appropriate controls to account for their off-target effects. The development of more potent and selective ASCT2 inhibitors is an ongoing area of research that will provide more precise tools for targeting this important transporter in cancer and other diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCT2 is a major contributor to serine uptake in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCT2 is the primary serine transporter in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPNA inhibits the sodium-independent transport system L for neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of GPNA Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of GPNA hydrochloride (L-γ-Glutamyl-p-nitroanilide hydrochloride) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not currently classified as a hazardous substance under OSHA 29 CFR 1910.1200 or Regulation (EC) No 1272/2008, its toxicological properties have not been fully investigated.[1] Therefore, a cautious approach to its disposal is recommended. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound waste.
Chemical and Safety Data Summary
All personnel handling this compound should be familiar with its properties to minimize risks.
| Property | Data | Source |
| Synonyms | L-γ-Glutamyl-p-nitroanilide hydrochloride, Gamma-L-glutamyl-4-nitroanilide hydrochloride | [1] |
| Appearance | Solid, crystal powder, very pale yellow to pale yellow | |
| Hazard Classification | Not classified as hazardous under Regulation (EC) No 1272/2008. Caution is advised as toxicological properties are not fully investigated. | [1] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [1][2] |
| Incompatibilities | Strong oxidizing agents. | [1] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride gas. | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before implementing this procedure to ensure compliance with all local, state, and federal regulations.[4]
1. Personal Protective Equipment (PPE) and Preparation:
- Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
- Conduct all disposal procedures in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust.[4]
2. Waste Segregation:
- Segregate this compound waste from other waste streams. This includes unused product, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and solutions containing this compound.
- Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[1]
3. Containment of Solid Waste:
- Carefully sweep up any solid this compound waste, minimizing dust generation.[1][4]
- Place the solid waste into a designated, clean, dry, and properly labeled waste container.[1] The container should be leak-proof and have a secure lid.
- Label the container clearly as "this compound Waste" or "L-γ-Glutamyl-p-nitroanilide hydrochloride Waste" and include the date of accumulation.
4. Management of Liquid Waste:
- Aqueous solutions of this compound should not be disposed of down the drain unless explicitly permitted by your institution's EHS and local wastewater regulations.[4]
- Collect liquid waste containing this compound in a designated, sealed, and clearly labeled container. The container material should be compatible with the solvent used.
- If the solvent is considered a hazardous waste (e.g., certain organic solvents), the entire mixture must be treated as hazardous waste.
5. Final Disposal:
- Store the sealed waste container in a designated secondary containment area away from incompatible materials until it is collected by a licensed hazardous waste disposal vendor.
- The preferred method for the final disposal of this compound waste is incineration at an approved and licensed waste disposal facility.[4]
- Arrange for pickup and disposal through your institution's EHS department or a contracted professional waste management service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and is based on currently available data. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to all applicable local, state, and federal regulations regarding chemical waste disposal.
References
Personal protective equipment for handling GPNA hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GPNA (L-γ-Glutamyl-p-nitroanilide) hydrochloride. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
GPNA hydrochloride is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200. However, it is a combustible solid that can form explosive dust mixtures in the air.[1] Direct contact may cause transient eye discomfort.[1] Ingestion is not considered harmful based on current data, but good laboratory practice dictates minimizing exposure.[1]
The following table summarizes the required personal protective equipment when handling this compound.
| PPE Category | Item | Standard/Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Selection should be based on the specific chemicals being used and the duration of contact. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory.[2] |
| Face Protection | Face shield | Recommended when there is a risk of splashes or sprays, particularly when handling solutions. |
| Body Protection | Laboratory coat | Should be clean and buttoned.[3] |
| Respiratory Protection | NIOSH-approved N95 respirator | Recommended when handling the solid powder outside of a chemical fume hood to minimize dust inhalation.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in experimental procedures.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures can range from 4°C to -80°C depending on the supplier and desired shelf-life.[4][5][6]
-
Segregate from incompatible materials such as strong oxidizing agents.[1]
2. Preparation for Use:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when weighing and transferring the solid powder to control dust.[1]
-
Prepare all necessary equipment, such as spatulas, weigh boats, and glassware, in the designated work area.
3. Weighing and Solution Preparation:
-
To minimize dust generation, handle the solid material carefully. Avoid scooping or pouring in a manner that creates airborne particles.
-
For solution preparation, slowly add the weighed this compound to the solvent. If creating an acidic solution, always add acid to water.[7]
-
This compound is soluble in DMSO and PBS.[8] For PBS, heating and sonication may be required to achieve dissolution.[8]
4. Experimental Use:
-
When using solutions of this compound, handle with the same care as the solid, using appropriate PPE to avoid splashes.
-
Keep containers closed when not in use to prevent contamination and evaporation.
5. Post-Experiment Cleanup:
-
Decontaminate all non-disposable equipment and work surfaces after use. A simple wipe-down with a detergent solution followed by a water rinse is typically sufficient.[9]
-
Dispose of all contaminated disposable materials according to the disposal plan outlined below.
Caption: Workflow for handling this compound.
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[1] As this compound is not classified as hazardous, it may be disposable as non-hazardous waste in some jurisdictions. However, a formal waste determination should always be performed.
1. Solid Waste:
-
Unused this compound powder and contaminated items (e.g., weigh boats, gloves, paper towels) should be collected in a sealed, clearly labeled container.
-
The container should be marked as "non-hazardous chemical waste" and include the chemical name.
-
Consult your institution's Environmental Health & Safety (EHS) office for guidance on final disposal. Some institutions may allow disposal in the regular trash, while others may require collection.[1][6]
2. Liquid Waste:
-
Aqueous solutions of this compound may be suitable for drain disposal if permitted by local regulations and your institution's EHS office. The pH of the solution should be between 6 and 9.5.[6]
-
Solutions containing solvents like DMSO should be collected as chemical waste. Do not dispose of solutions with organic solvents down the drain.
-
Collect liquid waste in a sealed, labeled container, indicating all chemical components.
3. Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste.
-
After rinsing, deface or remove the label and dispose of the container in the regular trash or recycling, as appropriate.[1]
Caption: Decision tree for this compound disposal.
References
- 1. sfasu.edu [sfasu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. hazmatschool.com [hazmatschool.com]
- 4. prochemicalanddye.com [prochemicalanddye.com]
- 5. thomassci.com [thomassci.com]
- 6. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. osha.gov [osha.gov]
- 9. uab.edu [uab.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
